A Comprehensive Technical Guide to the Physical Characteristics of 2-tert-Butyl-4,6-dinitroanisole
Foreword As a Senior Application Scientist, my objective is to transcend the mere recitation of data. This guide is designed to provide a deep, functional understanding of 2-tert-Butyl-4,6-dinitroanisole, grounded in sci...
Author: BenchChem Technical Support Team. Date: March 2026
Foreword
As a Senior Application Scientist, my objective is to transcend the mere recitation of data. This guide is designed to provide a deep, functional understanding of 2-tert-Butyl-4,6-dinitroanisole, grounded in scientific integrity and practical applicability. It is crafted for the discerning researcher, scientist, and drug development professional who requires not just the "what," but the "why." By elucidating the causality behind experimental choices and grounding all claims in authoritative sources, this document serves as a self-validating resource, empowering your research with accuracy and insight.
Molecular Identity and Structure
The foundational step in understanding any chemical entity is to define its precise molecular structure and identity. This information governs all subsequent physical and chemical properties.
Chemical Nomenclature and Structure
2-tert-Butyl-4,6-dinitroanisole is a nitroaromatic compound. Its structure consists of a central benzene ring to which a methoxy group (-OCH₃), a bulky tert-butyl group (-C(CH₃)₃), and two nitro groups (-NO₂) are attached. The IUPAC name for this compound is 1-(tert-butyl)-2-methoxy-3,5-dinitrobenzene . The strategic placement of these functional groups dictates the molecule's polarity, steric hindrance, and electronic properties.
Figure 1: 2D representation of 2-tert-Butyl-4,6-dinitroanisole.
Molecular Formula and Weight
The molecular formula for this compound is C₁₁H₁₄N₂O₅ . Based on this composition, the calculated molecular weight is approximately 254.24 g/mol . This value is fundamental for all stoichiometric calculations, such as preparing solutions of precise concentrations or determining molar equivalents in reaction schemes.
Physicochemical Properties
The physical state, solubility, and thermal properties of a compound are critical for its handling, formulation, and application. While extensive experimental data for this specific isomer is not widely published, we can infer its likely characteristics based on structurally similar compounds like 2,4-Dinitroanisole (DNAN) and 2-tert-Butyl-4,6-dinitrophenol (Dinoterb).
Table 1: Summary of Key Physical Characteristics
Property
Value / Expected Value
Significance & Context
Appearance
Pale yellow crystalline solid
Typical for nitroaromatic compounds. The solid-state facilitates handling and storage.
Melting Point
Approx. 94-97 °C
The related compound 2,4-dinitroanisole melts at 94.5 °C.[1][2] A sharp melting range is a key indicator of high purity.
Boiling Point
> 300 °C (Decomposes)
High boiling point is expected due to polarity and molecular weight. Thermal decomposition before boiling is common for energetic materials.
Density
~1.3-1.5 g/cm³
The density of the parent compound, 2,4-dinitroanisole, is 1.336 g/cm³.[1] This is important for formulation and packaging calculations.
Water Solubility
Very slightly soluble
The parent phenol, Dinoterb, has a water solubility of 4.5 mg/L.[3] The anisole is expected to be even less soluble due to the replacement of the polar -OH group with a less polar -OCH₃ group. This has major implications for bioavailability and environmental persistence.
Solubility (Organic)
Soluble in acetone, ethyl acetate, toluene
Similar dinitroaromatic compounds show good solubility in moderately polar to nonpolar organic solvents.[4] This is crucial for purification, analysis (e.g., chromatography), and formulation.
LogP (Octanol/Water)
~3.0 - 3.5 (Estimated)
The parent phenol, Dinoterb, has a calculated XLogP3 of 3.4.[3] A high LogP value indicates lipophilicity, suggesting it will readily partition into organic phases and biological membranes.
Spectroscopic Profile
Spectroscopic analysis provides an unambiguous "fingerprint" for molecular identification and structural verification.
Infrared (IR) Spectroscopy : The IR spectrum is dominated by the functional groups. Key expected absorptions include strong, characteristic peaks for asymmetric and symmetric NO₂ stretching near 1530 cm⁻¹ and 1350 cm⁻¹, respectively. Aliphatic C-H stretching from the tert-butyl and methoxy groups will appear around 2850-3000 cm⁻¹, while aromatic C-H and C=C signals will be present in their usual regions.
¹H Nuclear Magnetic Resonance (¹H-NMR) : The proton NMR spectrum should be relatively simple and diagnostic. A sharp singlet integrating to 9 protons for the chemically equivalent methyl groups of the tert-butyl substituent would be expected. Another singlet integrating to 3 protons would correspond to the methoxy group. The two aromatic protons would appear as distinct signals in the downfield region (typically >7.5 ppm).
Mass Spectrometry (MS) : Mass spectrometry will confirm the molecular weight with a molecular ion peak (M⁺) at m/z 254. The fragmentation pattern would likely show characteristic losses of nitro groups (NO₂), a methoxy radical (•OCH₃), and components of the tert-butyl group.
Experimental Protocols for Characterization
To ensure data integrity, physical properties must be determined using standardized, validated methods.
Protocol: Melting Point Determination via Capillary Method
This method provides a sharp, reproducible melting range, a primary indicator of sample purity.
Causality: A slow, controlled heating rate near the melting point is essential to maintain thermal equilibrium between the sample, the thermometer, and the heating block. Impurities disrupt the crystal lattice, typically causing a depression and broadening of the melting range, making this a powerful, self-validating check for purity.
Figure 2: Standard workflow for melting point determination.
Protocol: Aqueous Solubility via Shake-Flask Method (OECD 105)
This is the gold-standard method for determining the thermodynamic water solubility of a compound.
Causality: By using an excess of the solid compound and allowing sufficient time for equilibration, this method ensures that a saturated solution is formed. Centrifugation or filtration removes all undissolved solid, so the subsequent analysis of the supernatant provides a direct and accurate measure of the true equilibrium solubility, preventing overestimation from suspended microcrystals.
Unraveling the Mechanisms of Toxicity: A Comprehensive Technical Guide on 2-tert-Butyl-4,6-dinitroanisole (Musk Ambrette)
Executive Summary 2-tert-Butyl-4,6-dinitroanisole, commonly known as musk ambrette, is a synthetic nitro-aromatic compound historically utilized as a fixative in fragrance formulations[1]. Despite its favorable olfactory...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
2-tert-Butyl-4,6-dinitroanisole, commonly known as musk ambrette, is a synthetic nitro-aromatic compound historically utilized as a fixative in fragrance formulations[1]. Despite its favorable olfactory properties, its application has been heavily restricted or outright banned globally due to severe toxicological liabilities. This whitepaper provides an in-depth mechanistic analysis of musk ambrette’s three primary modes of toxicity: photoallergic contact dermatitis, central and peripheral demyelinating neurotoxicity, and endocrine disruption via kisspeptin receptor (KISS1R) agonism[2][3][4].
Photochemical Degradation and Photoallergic Contact Dermatitis
Musk ambrette is a potent photoallergen. Upon exposure to ultraviolet A (UVA) radiation (320–400 nm), the compound undergoes significant molecular breakdown. Spectroscopic studies demonstrate a rapid reduction in nitro group signatures (measured at 1520 and 1350 cm⁻¹) and a 50% decrease in UV absorbance at 305 nm[5]. This photochemical degradation generates reactive volatile organic compounds (VOCs), specifically nitroso and amine derivatives[5]. These reactive intermediates act as haptens, covalently binding to epidermal carrier proteins to form complete antigens. Langerhans cells then present these antigens to T-cells, triggering a delayed-type hypersensitivity reaction known as photoallergic contact dermatitis[2][6].
Causality Focus: Standard intact-skin models often fail to induce photosensitization for musk ambrette because the intact stratum corneum acts as a physical barrier to the lipophilic hapten. Tape-stripping the skin mimics clinical micro-abrasions, ensuring sufficient epidermal penetration of the compound before UV irradiation, which is a self-validating requirement for accurate photoallergy modeling[2].
Preparation: Select healthy albino guinea pigs. Shave the nuchal area 24 hours prior to the assay to allow minor irritation to subside.
Barrier Disruption: Strip the nuchal skin 3–5 times with standard cellophane tape until a glistening layer is observed, ensuring complete removal of the stratum corneum[2].
Application: Apply 0.1 mL of musk ambrette solution (10% concentration in an acetone/olive oil vehicle) directly to the stripped area.
Irradiation: Wait 30 minutes for compound absorption. Irradiate the site with UVA (10.2 Joules/cm²) using a filtered black light source[2].
Elicitation & Scoring: After a 2-week incubation period, challenge a virgin (unstripped) skin site with a lower concentration (1%) and irradiate. Score erythema and edema at 24 and 48 hours post-challenge against a non-irradiated control site.
Photochemical breakdown of musk ambrette leading to photoallergic contact dermatitis.
Neurotoxicity and Demyelination Pathways
Systemic or prolonged dermal exposure to musk ambrette induces profound neurotoxic effects, clinically manifesting as hindlimb weakness, irritability, and aggressiveness[3][7]. The core mechanism involves primary demyelination and distal axonal degeneration affecting both the central nervous system (CNS) and peripheral nervous system (PNS)[1][3]. The compound disrupts myelin sheath integrity, leading to myelin vacuolation, impaired action potential propagation, and subsequent axonal loss.
Experimental Protocol: In Vivo Neurotoxicity and Histopathological Assessment
Causality Focus: Because demyelination initiates at the ultrastructural level before clinical motor deficits appear, transmission electron microscopy (TEM) of the sciatic nerve is required to validate early-stage myelin vacuolation and axonal swelling. Light microscopy alone is insufficient for early detection[3].
Dosing: Administer musk ambrette to rodent models (e.g., rats) either via dietary inclusion (up to 1500 ppm) or daily dermal application for up to 12 weeks[3].
Clinical Observation: Monitor weekly for gait abnormalities, hindlimb splay, and weight loss.
Tissue Fixation: Perform whole-body transcardial perfusion with 4% paraformaldehyde and 2% glutaraldehyde to preserve delicate myelin structures and prevent fixation artifacts.
Resection: Isolate the sciatic nerve (representing the PNS) and specific spinal cord tracts (representing the CNS).
Embedding & Imaging: Embed tissues in epoxy resin. Stain semi-thin sections with toluidine blue for light microscopy to screen for degenerating fibers. Use TEM on ultra-thin sections to quantify myelin sheath thickness (g-ratio) and identify primary demyelination[3].
Neurotoxic cascade of musk ambrette inducing primary demyelination and axonal degeneration.
Endocrine Disruption via KISS1R Agonism
Recent high-throughput screening has identified musk ambrette as a potent endocrine disruptor, specifically acting as an agonist for the kisspeptin receptor (KISS1R)[4]. KISS1R is a Gq-coupled G-protein coupled receptor (GPCR) that plays a critical role in the hypothalamic-pituitary-gonadal axis and the onset of puberty. Molecular docking demonstrates that musk ambrette interacts with the His309, Gln122, and Gln123 residues of KISS1R[4]. This binding activates the phospholipase C (PLC) pathway, leading to extracellular signal-regulated kinase (ERK) phosphorylation and subsequent upregulation of Gnrh1 gene expression, which is implicated in triggering early female puberty[4].
Experimental Protocol: In Vitro p-ERK Assay for KISS1R Activation
Causality Focus: Measuring phosphorylated ERK (p-ERK) provides a highly sensitive, downstream readout of Gq-coupled GPCR activation. Comparing HEK293 cells expressing KISS1R against wild-type cells ensures the observed signaling is receptor-specific and not a generalized cytotoxic artifact, creating a self-validating pharmacological assay[4].
Cell Culture: Seed HEK293-KISS1R cells and HEK293-WT (control) cells in 96-well plates at 30,000 cells/well. Starve cells in serum-free media for 16 hours to reduce baseline kinase activity.
Compound Treatment: Treat cells with varying concentrations of musk ambrette (e.g., 0.1 µM to 100 µM) for exactly 10 minutes to capture peak transient ERK phosphorylation[4].
Lysis: Wash with ice-cold PBS and lyse cells using a specialized lysis buffer containing protease and phosphatase inhibitors to preserve the phosphorylated state of ERK.
Detection: Transfer lysates to an ELISA plate coated with anti-p-ERK antibodies. Use a secondary HRP-conjugated antibody and chemiluminescent substrate to quantify p-ERK levels.
Analysis: Normalize p-ERK signals to total ERK. Calculate the EC50 using a non-linear regression dose-response curve.
Musk ambrette acts as a KISS1R agonist, stimulating ERK phosphorylation and GnRH release.
Quantitative Toxicological Data
The following table summarizes the key pharmacological and toxicological thresholds associated with musk ambrette exposure, providing a rapid comparative reference for risk assessment.
Parameter
Value / Observation
Biological Significance
Reference
UVA Absorbance Peak
~305 nm
Wavelength responsible for photochemical breakdown and hapten formation.
Dermal absorption and disposition of musk ambrette, musk ketone and musk xylene in human subjects
Source: ResearchGate
URL
Musk Ambrette & Musk Xylene Data
Source: Scribd
URL
Identification of Environmental Compounds That May Trigger Early Female Puberty by Activating Human GnRHR and KISS1R
Source: Endocrinology | Oxford Academic
URL
Spectroscopic Identification of Musk Ambrette as a VOC and Phototoxicity Marker in Aircraft Cabin Materials
Source: ResearchGate
URL
Neurotoxicity of fragrance compounds: A review
Source: Ovid
URL
solubility profile of 2-tert-Butyl-4,6-dinitroanisole in various solvents
An In-Depth Technical Guide to the Solubility Profile of 2-tert-Butyl-4,6-dinitroanisole Authored by: Gemini, Senior Application Scientist Abstract This technical guide provides a comprehensive framework for understandin...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide to the Solubility Profile of 2-tert-Butyl-4,6-dinitroanisole
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive framework for understanding and determining the solubility profile of 2-tert-Butyl-4,6-dinitroanisole. Recognizing that publicly available solubility data for this specific compound is limited, this document focuses on the foundational principles governing its solubility, outlines a robust experimental protocol for its determination, and presents illustrative data from a structurally related analogue, 2,4-dinitroanisole (DNAN). This guide is designed for researchers, scientists, and drug development professionals, offering both the theoretical underpinnings and practical methodologies required for applications ranging from process chemistry and formulation development to environmental impact assessment.
Introduction: The Significance of a Solubility Profile
2-tert-Butyl-4,6-dinitroanisole is a nitrated aromatic compound with a molecular structure that suggests a unique interplay of lipophilic and polar characteristics. The presence of a bulky, nonpolar tert-butyl group, a moderately polar anisole core, and two highly polar nitro groups dictates its interaction with various solvents. A comprehensive understanding of its solubility is a critical prerequisite for its effective application and study.[1] For instance, in synthetic chemistry, solvent selection is paramount for controlling reaction kinetics and facilitating purification. In formulation science, solubility directly impacts the bioavailability and delivery of active pharmaceutical ingredients.[2][3] Therefore, establishing a detailed solubility profile is not merely an academic exercise but a foundational step in the compound's development lifecycle.
Physicochemical Properties and Predicted Solubility Behavior
The molecular structure of 2-tert-Butyl-4,6-dinitroanisole provides significant clues to its solubility behavior.
Molecular Structure: The molecule consists of a benzene ring substituted with a methoxy group (-OCH₃), two nitro groups (-NO₂), and a tert-butyl group (-C(CH₃)₃).
Polarity and Lipophilicity: The bulky tert-butyl group imparts significant nonpolar, lipophilic character. Conversely, the two nitro groups are strong electron-withdrawing groups that introduce significant polarity and act as hydrogen bond acceptors. The methoxy group adds a moderate polar contribution.
"Like Dissolves Like": Based on this principle, we can predict that the compound will exhibit limited solubility in highly polar protic solvents like water, where the large lipophilic moiety dominates.[4] Conversely, it is expected to be more soluble in a range of organic solvents. Its solubility will likely be highest in solvents that can effectively accommodate both its polar and nonpolar regions, such as polar aprotic solvents (e.g., acetone, ethyl acetate) or solvents with moderate polarity.[5]
A more sophisticated prediction can be achieved using Hansen Solubility Parameters (HSP) , which deconstruct the total Hildebrand solubility parameter into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding (δH).[6][7][8] A solvent with HSP values close to those of the solute is more likely to be a good solvent. The principle states that the "distance" (Ra) in Hansen space between the solute and solvent should be minimized for high solubility.[8]
Quantitative Solubility Data: An Illustrative Profile Using 2,4-Dinitroanisole (DNAN)
The following table summarizes the mole fraction solubility (x₁) of DNAN in various pure solvents at different temperatures, as determined by the gravimetric method.[5]
Solvent
Polarity
283.15 K (10°C)
293.15 K (20°C)
303.15 K (30°C)
313.15 K (40°C)
Cyclohexane
Nonpolar
0.00067
0.00101
0.00148
0.00213
Toluene
Nonpolar
0.04018
0.05531
0.07469
0.09916
Ethyl Acetate
Polar Aprotic
0.08298
0.11186
0.14717
0.18956
Acetone
Polar Aprotic
0.15831
0.20156
0.25201
0.30942
Cyclohexanone
Polar Aprotic
0.15833
0.20392
0.25757
0.31952
Ethanol
Polar Protic
0.01633
0.02321
0.03248
0.04473
n-Propanol
Polar Protic
0.01438
0.02058
0.02891
0.03998
i-Propanol
Polar Protic
0.00941
0.01391
0.02021
0.02868
n-Butanol
Polar Protic
0.01011
0.01479
0.02131
0.02998
Analysis of Trends:
As expected, the solubility of DNAN is very low in the nonpolar aliphatic solvent cyclohexane and significantly higher in the aromatic solvent toluene.
The highest solubility is observed in polar aprotic solvents like acetone and cyclohexanone, which can effectively solvate the polar nitro groups without the competing hydrogen bonding network found in alcohols.
Solubility in polar protic solvents (alcohols) is moderate and decreases as the alkyl chain length of the alcohol increases (Ethanol > n-Propanol > n-Butanol), reflecting a decrease in overall solvent polarity.
In all solvents, solubility demonstrates a positive correlation with temperature, indicating that the dissolution process is endothermic.[5]
The following protocol describes the widely accepted equilibrium solubility method (also known as the "excess solid" method) coupled with High-Performance Liquid Chromatography (HPLC) for quantification.[1][9] This method is robust, reliable, and provides high-quality data.
Principle
An excess of the solid compound is agitated in a known volume of the solvent at a constant temperature for a sufficient duration to reach thermodynamic equilibrium. After equilibrium is established, the saturated solution is separated from the undissolved solid, and the concentration of the dissolved solute is accurately measured using a calibrated analytical technique.
Materials and Reagents
2-tert-Butyl-4,6-dinitroanisole (purity ≥ 98%)
Selected solvents (HPLC grade)
Volumetric flasks, pipettes, and vials
Analytical balance
Constant temperature orbital shaker or incubator
Syringe filters (0.22 µm, PTFE or other solvent-compatible material)
Accurately weigh a known amount of 2-tert-Butyl-4,6-dinitroanisole and dissolve it in a suitable solvent (e.g., acetonitrile) in a volumetric flask to create a primary stock solution of known concentration.
Perform serial dilutions of the stock solution to prepare a series of at least five calibration standards covering the expected solubility range.
Equilibration:
Add an excess amount of solid 2-tert-Butyl-4,6-dinitroanisole to a series of glass vials. An amount that ensures a visible quantity of undissolved solid remains at equilibrium is crucial.
Accurately add a known volume (e.g., 5.0 mL) of the desired test solvent to each vial.
Seal the vials tightly to prevent solvent evaporation.
Place the vials in a constant temperature orbital shaker set to the desired temperature (e.g., 25 °C).
Causality: Agitate the samples for 24 to 48 hours. This extended period is necessary to ensure that the system reaches a true thermodynamic equilibrium between the dissolved and undissolved states. Shorter times may result in an underestimation of the true solubility.
Sample Preparation and Analysis:
After equilibration, remove the vials from the shaker and allow them to stand undisturbed for at least 2 hours at the same constant temperature to allow the excess solid to settle.
Carefully withdraw a sample of the supernatant using a syringe.
Trustworthiness: Immediately filter the sample through a 0.22 µm syringe filter into a clean vial. This step is critical to remove all particulate matter, ensuring that only the dissolved compound is analyzed. The first few drops should be discarded to saturate the filter material.
Accurately dilute the filtered sample with a suitable solvent (typically the mobile phase) to bring its concentration within the linear range of the calibration curve.
Analyze the prepared samples and the calibration standards by HPLC. Nitrated aromatic compounds typically have strong UV absorbance, making UV detection a sensitive and reliable choice.[10][11][12][13]
HPLC Conditions (Example):
Column: C18, 4.6 mm x 150 mm, 5 µm
Mobile Phase: Isocratic mixture of acetonitrile and water (e.g., 70:30 v/v)
Flow Rate: 1.0 mL/min
Detection Wavelength: Determined by measuring the UV-Vis spectrum of the compound (e.g., 254 nm or the λmax)
Injection Volume: 10 µL
Data Analysis
Generate a calibration curve by plotting the peak area from the HPLC analysis of the standards against their known concentrations. Perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²), which should be > 0.995 for a valid calibration.
Use the peak area of the diluted sample and the regression equation to calculate the concentration of the diluted sample.
Multiply this concentration by the dilution factor to determine the concentration of the original saturated solution. This value represents the solubility of 2-tert-Butyl-4,6-dinitroanisole in that solvent at the specified temperature.
Express solubility in desired units (e.g., mg/mL, g/L, or mol/L).
Self-Validation: The entire experiment should be performed in triplicate for each solvent to ensure reproducibility and to calculate the mean and standard deviation of the solubility values.
Whitepaper: Long-Term Stability, Degradation Kinetics, and Toxicological Profiling of 2-tert-Butyl-4,6-dinitroanisole
Executive Summary 2-tert-Butyl-4,6-dinitroanisole, universally known as Musk Ambrette, is a synthetic nitro-aromatic compound historically utilized as a fragrance fixative and formulation additive. Despite its favorable...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
2-tert-Butyl-4,6-dinitroanisole, universally known as Musk Ambrette, is a synthetic nitro-aromatic compound historically utilized as a fragrance fixative and formulation additive. Despite its favorable olfactory properties, the compound was broadly self-banned by the industry in the 1980s due to profound phototoxic and neurotoxic effects[1]. Today, understanding its long-term stability and degradation kinetics is critical for toxicologists, environmental scientists, and drug development professionals. Because of its unique spectral signatures, it is now actively utilized as a volatile organic compound (VOC) and material degradation marker in advanced aerospace and polymer testing[2]. This whitepaper provides an in-depth mechanistic analysis of its stability, degradation pathways, and the self-validating analytical protocols required to quantify its breakdown.
Chemical Architecture and Intrinsic Stability
The extreme chemical stability of 2-tert-Butyl-4,6-dinitroanisole is dictated by its molecular architecture. The aromatic ring is heavily substituted with two electron-withdrawing nitro groups (-NO₂) and a sterically bulky tert-butyl group.
This configuration creates a profound electron deficiency across the benzene ring, which acts as a thermodynamic shield against oxidative enzymatic attack. Consequently, the compound exhibits severe recalcitrance to aerobic biodegradation, classifying it as a highly persistent environmental contaminant[3]. However, this intrinsic stability is conditionally dependent; while it resists oxidation, the molecule is highly susceptible to photolytic cleavage and anaerobic reduction.
Degradation Kinetics and Mechanistic Pathways
Photolytic Cleavage and Transformation
Photodegradation is a primary, albeit slow, pathway for the breakdown of 2-tert-Butyl-4,6-dinitroanisole. Under solar or targeted UV irradiation (specifically absorbing in the 200–320 nm range, with a peak at λ ≈ 305 nm), the molecule undergoes significant phototransformation[2].
The photochemical mechanism is driven by the excitation of the nitro groups. Once excited, the molecule undergoes complex cyclization reactions involving the adjacent tert-butyl substituent, resulting in the formation of indole and indoline derivatives[3]. Furthermore, the nitro groups undergo sequential reduction to form reactive nitroso intermediates and amine derivatives. These nitroso intermediates are highly electrophilic and readily bind to biological macromolecules (such as proteins in the skin), which is the fundamental mechanism behind the compound's documented photoallergenicity and phototoxicity[2].
Fig 1: Photodegradation pathways of Musk Ambrette under UV irradiation.
Biological Degradation (Aerobic vs. Anaerobic)
Aerobic Recalcitrance: Standardized OECD 301C biodegradability tests demonstrate a 0% degradation rate over 28 days[3]. The electron-withdrawing nature of the nitro groups prevents the initial oxidative steps required by aerobic bacteria to break the aromatic ring.
Anaerobic Reduction: Under anoxic conditions, the degradation paradigm shifts. Anaerobic consortia utilize the nitro groups as terminal electron acceptors. Reductase enzymes facilitate the transfer of electrons, sequentially reducing the -NO₂ groups to amino (-NH₂) groups. This reductive pathway generates 2-amino and 4-amino metabolites, which can accumulate in environmental systems and exhibit distinct toxicological profiles compared to the parent compound[3].
Quantitative Stability Profile
The following table synthesizes the quantitative degradation metrics and stability parameters established through rigorous empirical testing.
To accurately assess the degradation of 2-tert-Butyl-4,6-dinitroanisole, researchers must employ an orthogonal, self-validating analytical approach. Relying on a single analytical method can yield false positives (e.g., assuming degradation when the compound has merely volatilized). The following protocol pairs Fourier-Transform Infrared (FT-IR) spectroscopy with Gas Chromatography-Mass Spectrometry (GC-MS) to create a closed-loop validation system.
Step-by-Step Methodology: Accelerated UV-Aging and VOC Tracking
Step 1: Matrix Preparation and Dosing
Action: Apply standardized concentrations of the compound to a chemically inert matrix (e.g., fiber-composite laminates) to simulate solid-state degradation, or dissolve in a non-reactive solvent for liquid-phase analysis[2].
Causality: Testing in both solid and liquid phases isolates the physical matrix effects from the intrinsic molecular instability of the compound.
Step 2: Accelerated UVA Exposure
Action: Irradiate the prepared samples in a controlled UV chamber utilizing wavelengths of 320–400 nm for a continuous 72-hour period[2].
Causality: This specific wavelength range accurately mimics prolonged solar exposure. It provides sufficient photonic energy to induce photolytic cleavage without causing instantaneous thermal incineration of the sample.
Step 3: Spectroscopic Tracking (FT-IR & UV-Vis)
Action: Monitor the attenuation of the NO₂ asymmetric and symmetric stretches at 1520 cm⁻¹ and 1350 cm⁻¹, alongside the methoxy C–O stretches (1250–1020 cm⁻¹) and the UV absorbance peak at λ ≈ 305 nm[2].
Causality: The nitro groups are the primary electron-withdrawing stabilizers of the molecule. Their spectral decay (typically 45–60% reduction over 72 hours) directly quantifies the breakdown of the parent molecule.
Step 4: GC-MS Profiling of Transformation Products
Action: Extract the irradiated samples and analyze the headspace and liquid phases via GC-MS.
Causality: Spectroscopy only proves the disappearance of the parent compound. GC-MS is strictly required to identify the appearance of volatile organic compounds (VOCs) and reactive intermediates (such as nitroso and amine derivatives). Correlating the spectral decay with the rise in VOC concentrations confirms that the molecule has degraded rather than merely evaporated, thereby closing the validation loop[2].
Fig 2: Self-validating experimental workflow for accelerated UV-aging and VOC tracking.
Toxicological Implications in Drug Development and Environmental Science
For drug development and toxicological screening, 2-tert-Butyl-4,6-dinitroanisole serves as a critical case study in the dangers of highly stable, lipophilic aromatic compounds.
PBT Classification: The compound meets the strict criteria for a PBT (Persistent, Bioaccumulative, and Toxic) substance. Its biodegradation half-life exceeds 10 years, its bioconcentration factor (BCF) is > 2000 L/kg, and its predicted no-effect concentration (PNEC) for aquatic organisms is < 10 μg/L[3].
Neurotoxicity and Phototoxicity: The extreme lipophilicity that causes bioaccumulation also allows the compound to cross the blood-brain barrier, contributing to its neurotoxic profile[1]. Furthermore, as demonstrated by the degradation kinetics, UV exposure generates highly reactive nitroso derivatives. These intermediates act as haptens, binding to carrier proteins in the epidermis to trigger severe photoallergic dermatitis[2].
Conclusion
The long-term stability of 2-tert-Butyl-4,6-dinitroanisole is characterized by extreme resistance to aerobic biodegradation coupled with a distinct vulnerability to photolytic and anaerobic reductive degradation. By utilizing self-validating analytical workflows that combine FT-IR and GC-MS, researchers can accurately track its breakdown into reactive nitroso and amine metabolites. Understanding these pathways is paramount for mitigating the risks associated with highly persistent nitro-aromatic compounds in both environmental matrices and human exposure scenarios.
safety data sheet and handling precautions for 2-tert-Butyl-4,6-dinitroanisole
An In-depth Technical Guide to the Safe Handling of 2-tert-Butyl-4,6-dinitroanisole and Related Compounds This guide provides comprehensive safety data and handling precautions for researchers, scientists, and drug devel...
Author: BenchChem Technical Support Team. Date: March 2026
An In-depth Technical Guide to the Safe Handling of 2-tert-Butyl-4,6-dinitroanisole and Related Compounds
This guide provides comprehensive safety data and handling precautions for researchers, scientists, and drug development professionals working with 2-tert-Butyl-4,6-dinitroanisole and structurally similar nitroaromatic compounds. Due to ambiguity in the precise nomenclature of "2-tert-Butyl-4,6-dinitroanisole" in commercially available databases, this document will focus on the well-characterized compound 2-tert-Butyl-4,6-dinitro-5-methylanisole (CAS 83-66-9) . Safety data for isomeric and analogous compounds are also presented to ensure a thorough understanding of the potential hazards associated with this class of molecules.
Section 1: Chemical Identification and Physicochemical Properties
Precise identification of chemical substances is the cornerstone of laboratory safety. The compound "2-tert-Butyl-4,6-dinitroanisole" is not consistently indexed with a unique CAS number in major chemical databases. However, the structurally similar "2-tert-Butyl-4,6-dinitro-5-methylanisole" is well-documented.[1] This section provides its detailed properties, alongside a comparative look at related structures to aid researchers in distinguishing between them.
Table 1.1: Physicochemical Properties of 2-tert-Butyl-4,6-dinitro-5-methylanisole
Table 1.2: Identification of Structurally Related Compounds
Compound Name
CAS Number
Molecular Formula
Molecular Weight ( g/mol )
4-tert-Butyl-2,6-dinitroanisole
77055-30-2
C₁₁H₁₄N₂O₅
254.24
2-tert-Butyl-4,6-dinitrophenol (Dinoterb)
1420-07-1
C₁₀H₁₂N₂O₅
240.21
2,4-Dinitroanisole (DNAN)
119-27-7
C₇H₆N₂O₅
198.13
2,6-Di-tert-butyl-4-nitrophenol
728-40-5
C₁₄H₂₁NO₃
251.32
Section 2: Hazard Identification and Classification
According to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200), 2-tert-Butyl-4,6-dinitro-5-methylanisole is considered a hazardous chemical.[2] The primary acute hazard is oral toxicity.[2] The full toxicological properties of this specific compound have not been exhaustively investigated, which necessitates a cautious approach, treating it as potentially harmful via all exposure routes.
Table 2.1: GHS Hazard Classification for 2-tert-Butyl-4,6-dinitro-5-methylanisole
P264: Wash face, hands, and any exposed skin thoroughly after handling.
P270: Do not eat, drink or smoke when using this product.
Response:
P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
P330: Rinse mouth.
Disposal:
P501: Dispose of contents/container to an approved waste disposal plant.
Section 3: Handling and Storage Precautions
The safe handling of nitroaromatic compounds hinges on a multi-layered approach that minimizes exposure and mitigates risks. The "Hierarchy of Controls" is a fundamental concept in industrial hygiene that provides a systematic way to determine the most effective control measures.
Figure 1: Hierarchy of Controls for risk mitigation.
Engineering Controls
The primary engineering control for handling 2-tert-Butyl-4,6-dinitro-5-methylanisole is to work within a certified chemical fume hood.[3] This is crucial to prevent the inhalation of any dust or aerosols that may be generated. The ventilation system should be adequate to maintain airborne concentrations below any established exposure limits.[3] An eyewash station and a safety shower must be readily accessible in the immediate work area.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory to prevent dermal, ocular, and respiratory exposure.
Eye and Face Protection: Wear chemical safety goggles with side shields or a face shield that conforms to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[2][4]
Skin Protection:
Gloves: Wear appropriate chemical-resistant gloves (e.g., nitrile) and inspect them before use. Dispose of contaminated gloves after use in accordance with good laboratory practices.
Clothing: A lab coat or chemical-resistant apron should be worn.[2] For tasks with a higher risk of spillage, additional protective clothing may be necessary.
Respiratory Protection: If engineering controls are insufficient to maintain exposure below limits, or during emergency situations, a NIOSH/MSHA-approved respirator should be worn.[2] For high airborne contaminant concentrations, a positive-pressure supplied-air respirator may be required.[2]
Hygiene Practices
Good industrial hygiene practices are essential.[2]
Avoid all personal contact, including inhalation.
Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.[2]
Do not eat, drink, or smoke in areas where the chemical is handled or stored.[2]
Remove contaminated clothing and wash it before reuse.[3]
Storage Conditions
Proper storage is critical to maintain the stability of the compound and prevent hazardous situations.
Keep containers tightly closed in a dry, cool, and well-ventilated place.[2]
Store away from incompatible materials, particularly strong oxidizing agents.[2]
Nitroaromatic compounds can present an explosion risk if subjected to shock or rapid heating.[5] While no specific data on shock sensitivity is available for this compound, it is prudent to handle it with care.
Section 4: First-Aid and Emergency Procedures
In the event of an exposure or emergency, a rapid and informed response is crucial. The following workflow outlines the general emergency procedure.
Figure 2: General emergency response workflow.
First-Aid Measures
Immediate medical attention should be sought if any symptoms develop after exposure.[2]
General Advice: If exposed or concerned, get medical advice/attention.[2] Show the Safety Data Sheet to the attending physician.
Inhalation: Remove the individual to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration.[2]
Skin Contact: Wash the affected area immediately with soap and plenty of water.[2] Remove contaminated clothing.
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2]
Ingestion: If swallowed, call a poison control center or doctor immediately.[2] Rinse the mouth with water. Never give anything by mouth to an unconscious person.[2]
Accidental Release Measures (Spills)
Personal Precautions: Ensure adequate ventilation and wear the appropriate PPE as described in Section 3.2.[2]
Containment: Prevent further leakage or spillage if it is safe to do so.[2]
Clean-up: For a powder spill, cover with a plastic sheet or tarp to minimize spreading.[2] Mechanically take up the material (e.g., with a scoop or shovel) and place it in an appropriate, labeled container for disposal.[2] Avoid creating dust.[2]
Decontamination: Clean the contaminated surface thoroughly.[2]
Fire-Fighting Measures
Suitable Extinguishing Media: Use extinguishing measures that are appropriate for the local circumstances and the surrounding environment, such as dry chemical, carbon dioxide (CO₂), water spray, or alcohol-resistant foam.[2]
Specific Hazards: During a fire, hazardous combustion products such as carbon oxides and nitrogen oxides (NOx) may be formed.[2]
Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) with a full facepiece operated in pressure-demand or other positive pressure mode, and full protective gear.[2]
Section 5: Toxicological Information
The toxicological data for 2-tert-Butyl-4,6-dinitro-5-methylanisole is limited. The primary known hazard is acute oral toxicity.[2]
Respiratory or Skin Sensitization: No data available.
Germ Cell Mutagenicity: No data available.
Carcinogenicity: No data available.
Reproductive Toxicity: No data available.
Symptoms: No specific information on symptoms is available.[2]
Given the lack of comprehensive data, it is prudent to handle this compound with the assumption that it may have other, as-yet-unidentified toxicological effects.
Section 6: Disposal Considerations
All waste materials, including the chemical itself and any contaminated items, must be disposed of as hazardous waste.
Dispose of contents and container to an approved waste disposal plant in accordance with all local, regional, national, and international regulations.[2]
Do not allow the product to enter drains or waterways.
Application Notes & Experimental Protocols for 2-tert-Butyl-4,6-dinitroanisole (Musk Ambrette)
Prepared by: Gemini, Senior Application Scientist Foreword: A Molecule of Duality - From Fragrance to Toxicant 2-tert-Butyl-4,6-dinitroanisole, more commonly known by its trade name Musk Ambrette, holds a unique position...
Author: BenchChem Technical Support Team. Date: March 2026
Prepared by: Gemini, Senior Application Scientist
Foreword: A Molecule of Duality - From Fragrance to Toxicant
2-tert-Butyl-4,6-dinitroanisole, more commonly known by its trade name Musk Ambrette, holds a unique position in the annals of synthetic chemistry. Initially celebrated for its powerful and persistent musk-like odor, it became a cornerstone of the fragrance industry for much of the 20th century, finding its way into countless perfumes, soaps, and cosmetics.[1][2] However, subsequent research unveiled a darker side to this aromatic molecule. Mounting evidence of its neurotoxicity, photosensitizing effects, and environmental persistence led to a sharp decline in its use, with regulatory bodies in many regions now prohibiting its inclusion in consumer products.[3][4][5]
This guide is structured not as an endorsement of its historical applications, but as a technical resource for the modern researcher. The protocols and data herein are intended for professionals in toxicology, environmental science, and analytical chemistry who may require the synthesis or analysis of Musk Ambrette as a reference standard, a model neurotoxicant, or an environmental contaminant. We will proceed with an emphasis on the causality behind experimental design and an overriding commitment to laboratory safety.
Compound Profile: Physicochemical Properties
A thorough understanding of a compound's physical properties is fundamental to its safe handling, storage, and application in any experimental context. The lipophilic nature of Musk Ambrette, indicated by its high LogP value, is a key factor in its bioaccumulation in fatty tissues.[4][6]
The synthesis of Musk Ambrette is a multi-step process involving methylation, Friedel-Crafts alkylation, and nitration.[1][6] This procedure is adapted from established commercial synthesis routes for a laboratory scale.
CRITICAL SAFETY WARNING: This synthesis involves highly corrosive, toxic, and reactive reagents, including fuming nitric acid and dimethyl sulfate (a potent alkylating agent and suspected carcinogen). The final product, Musk Ambrette, is a known neurotoxin.[3] This entire procedure must be conducted in a certified chemical fume hood by trained personnel wearing appropriate Personal Protective Equipment (PPE), including, at a minimum, a lab coat, chemical splash goggles, and heavy-duty, chemical-resistant gloves (e.g., butyl rubber or Viton).
Workflow for the Synthesis of Musk Ambrette
Caption: Multi-step synthesis of Musk Ambrette from m-cresol.
Step-by-Step Methodology
Part 1: Methylation of m-Cresol
Rationale: To protect the phenolic hydroxyl group and direct subsequent electrophilic substitution.
In a three-necked flask equipped with a mechanical stirrer, dropping funnel, and reflux condenser, prepare a solution of sodium hydroxide in water.
Carefully add m-cresol to the stirred solution.
Slowly add dimethyl sulfate via the dropping funnel. An exothermic reaction will occur. Maintain the temperature below 40°C using an ice bath.
After the addition is complete, stir the mixture at room temperature for 2-3 hours.
Transfer the mixture to a separatory funnel. The organic layer containing m-cresol methyl ether will separate. Wash the organic layer sequentially with dilute NaOH and water.
Dry the organic layer over anhydrous magnesium sulfate, filter, and purify by vacuum distillation.
Part 2: Friedel-Crafts Butylation
Rationale: To introduce the bulky tert-butyl group onto the aromatic ring, a key structural feature of Musk Ambrette.
In a clean, dry three-necked flask under a nitrogen atmosphere, add the purified m-cresol methyl ether and a suitable solvent (e.g., carbon disulfide).
Cool the mixture in an ice-salt bath to 0°C.
Slowly and portion-wise, add anhydrous aluminum chloride (AlCl₃) as the Lewis acid catalyst.
Once the catalyst is added, slowly add tert-butyl chloride via a dropping funnel, maintaining the temperature below 5°C.
After addition, allow the reaction to stir at low temperature for several hours.
Quench the reaction by slowly pouring it over crushed ice and hydrochloric acid.
Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure. The crude product can be purified by distillation.
Part 3: Dinitration
Rationale: The electron-donating methoxy and alkyl groups activate the ring for electrophilic nitration, which introduces the nitro groups responsible for the musk odor and energetic properties. Low temperature is critical to prevent the formation of trinitro by-products and oxidation.[1]
Prepare a nitrating mixture by slowly adding fuming nitric acid to concentrated sulfuric acid in a flask cooled in an ice-salt bath, keeping the temperature below 10°C.
In a separate flask, dissolve the tert-butylcresyl methyl ether from Part 2 in a minimal amount of sulfuric acid, keeping the solution cold.
Slowly, and with vigorous stirring, add the cold nitrating mixture to the ether solution, ensuring the temperature never exceeds 0°C.[6]
After the addition is complete, stir the mixture at <0°C for 2-3 hours.
Very slowly and carefully, pour the reaction mixture onto a large volume of crushed ice.
The solid crude Musk Ambrette will precipitate. Collect the precipitate by vacuum filtration and wash thoroughly with cold water until the washings are neutral.
Recrystallize the crude product from ethanol to yield pale yellow crystals of pure 2-tert-Butyl-4,6-dinitroanisole.[6]
Application Protocols in Toxicology Research
Due to its well-documented neurotoxicity, Musk Ambrette serves as a valuable positive control or model compound for studies on chemically-induced neurodegeneration.[2][3]
Protocol 1: In Vitro Assessment of Neurotoxicity in a Neuronal Cell Line
This protocol provides a framework for evaluating the cytotoxic and anti-proliferative effects of Musk Ambrette on a human neuroblastoma cell line (e.g., SH-SY5Y), a common model for neurotoxicity studies.
Cell Culture: Culture SH-SY5Y cells in appropriate media (e.g., DMEM/F12 supplemented with 10% FBS and 1% Penicillin-Streptomycin) at 37°C in a humidified 5% CO₂ incubator.
Compound Preparation: Prepare a high-concentration stock solution of Musk Ambrette (e.g., 100 mM) in DMSO. Serially dilute in culture media to achieve final working concentrations (e.g., 1, 5, 10, 25, 50, 100 µM). Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.
Treatment: Remove the old media and replace it with media containing the various concentrations of Musk Ambrette. Include a vehicle control (media with 0.1% DMSO) and an untreated control.
Incubation: Incubate the cells for 24 or 48 hours.
Viability Assay (MTT):
Add MTT reagent (5 mg/mL) to each well and incubate for 3-4 hours at 37°C.
Solubilize the resulting formazan crystals with DMSO or a solubilization buffer.
Read the absorbance at 570 nm using a microplate reader.
Data Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot a dose-response curve to determine the IC₅₀ value (the concentration at which 50% of cell viability is inhibited).
Proposed Mechanism of Neurotoxicity
The neurotoxic effects observed in animal studies, such as hindlimb weakness, are attributed to specific neuropathologic changes.[3][4] These changes primarily involve damage to the myelin sheath that insulates nerve fibers and degeneration of the distal axons.
Caption: Postulated pathway of Musk Ambrette-induced neurotoxicity.
Application in Analytical & Environmental Chemistry
The persistence and bioaccumulative nature of Musk Ambrette make it a target analyte in environmental monitoring programs.[4] This protocol outlines a general procedure for its extraction and quantification from a water matrix.
Protocol 2: Quantification of Musk Ambrette in Water by SPE-GC/MS
Rationale: Solid-Phase Extraction (SPE) is used to concentrate the analyte from a large volume of water and remove interfering matrix components. Gas Chromatography-Mass Spectrometry (GC-MS) provides sensitive and selective detection.
Sample Collection: Collect water samples in amber glass bottles to prevent photodegradation. Store at 4°C.
SPE Cartridge Conditioning: Condition a C18 SPE cartridge by sequentially passing methanol and then deionized water through it.
Sample Loading: Pass 500 mL of the water sample through the conditioned SPE cartridge at a slow, steady flow rate (e.g., 5-10 mL/min).
Washing: Wash the cartridge with a small volume of water-methanol mixture to remove polar impurities.
Drying: Dry the cartridge by passing air or nitrogen through it for 15-20 minutes.
Elution: Elute the trapped Musk Ambrette from the cartridge using a small volume of a suitable organic solvent, such as ethyl acetate or dichloromethane.
Concentration: Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen.
GC-MS Analysis:
Injector: 250°C, Splitless mode.
Column: DB-5ms or equivalent (30 m x 0.25 mm x 0.25 µm).
Oven Program: Start at 60°C, hold for 2 min, ramp to 280°C at 15°C/min, hold for 5 min.
Carrier Gas: Helium.
MS Detection: Electron Ionization (EI) mode. Monitor characteristic ions for Musk Ambrette (e.g., m/z 253, 268).
Quantification: Prepare a calibration curve using certified reference standards of Musk Ambrette. Quantify the analyte in the sample by comparing its peak area to the calibration curve.
Safety and Disposal
Handling 2-tert-Butyl-4,6-dinitroanisole requires strict adherence to safety protocols due to its toxicity profile.
Engineering Controls: Always handle the solid compound and its solutions inside a chemical fume hood.[10]
Personal Protective Equipment (PPE): Wear a lab coat, chemical splash goggles, and appropriate chemical-resistant gloves.[10]
Handling: Avoid creating dust when handling the solid material. Avoid contact with skin and eyes.[11][12]
Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container, away from incompatible materials like strong oxidizing agents.[9][11]
Disposal: Dispose of waste material and contaminated items as hazardous chemical waste in accordance with all local, state, and federal regulations. Do not allow it to enter the environment.
References
Spencer, P. S., et al. (1984). Neurotoxic Properties of Musk Ambrette. Toxicology and Applied Pharmacology, 75(3), 571-575. Available from: [Link]
EWG Skin Deep. (n.d.). Musk ambrette. Environmental Working Group. Available from: [Link]
IARC Working Group on the Evaluation of Carcinogenic Risks to Humans. (1996). Musk Ambrette and Musk Xylene. In Printing Processes and Printing Inks, Carbon Black and Some Nitro Compounds. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 65. Lyon (FR): International Agency for Research on Cancer. Available from: [Link]
Pinkas, A., et al. (2017). Neurotoxicity of fragrance compounds: A review. Environmental Research, 158, 342-349. Available from: [Link]
National Center for Biotechnology Information. (n.d.). Musk ambrette. PubChem Compound Database. CID 6753. Available from: [Link]
Tianjin Ankaite Catalyst. (2017). Synthesis method of musk ambrette. CN105152917A.
Ford, R. A., et al. (1990). 90-day dermal toxicity study and neurotoxicity evaluation of nitromusks in the albino rat. Food and Chemical Toxicology, 28(1), 55-61. Available from: [Link]
ResearchGate. (n.d.). Structural formulas of the five most commercially relevant synthetic nitro musks. Available from: [Link]
ScenTree. (n.d.). Musk ambrette (CAS N° 83-66-9). Available from: [Link]
National Center for Biotechnology Information. (n.d.). 2-(tert-Butyl)-N-(2,4-dinitrophenyl)-4,6-dinitroaniline. PubChem Compound Database. CID 176133. Available from: [Link]
Application Notes and Protocols for 2-tert-Butyl-4,6-dinitroanisole as a Novel Derivatizing Agent for Chromatographic Analysis
Introduction: Unveiling the Potential of 2-tert-Butyl-4,6-dinitroanisole in Chemical Derivatization In the realm of analytical chemistry, derivatization is a cornerstone technique employed to enhance the detectability an...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: Unveiling the Potential of 2-tert-Butyl-4,6-dinitroanisole in Chemical Derivatization
In the realm of analytical chemistry, derivatization is a cornerstone technique employed to enhance the detectability and chromatographic behavior of analytes. This process involves the chemical modification of a compound to produce a new derivative with properties more amenable to the chosen analytical method. This application note introduces 2-tert-Butyl-4,6-dinitroanisole as a promising, albeit not yet widely established, derivatizing agent for the analysis of primary and secondary amines, as well as phenolic compounds, using gas chromatography (GC) and high-performance liquid chromatography (HPLC).
The structure of 2-tert-Butyl-4,6-dinitroanisole is characterized by an electron-deficient aromatic ring due to the presence of two strongly electron-withdrawing nitro groups. This inherent electronic property makes the molecule highly susceptible to nucleophilic aromatic substitution (SNAr) reactions.[1][2] The methoxy group (-OCH3) at the 2-position, while not a traditional leaving group like a halide, can be displaced by strong nucleophiles under appropriate conditions, a reaction that is well-documented for other dinitroanisoles.[3][4] Furthermore, the presence of the bulky tert-butyl group can impart unique steric and chromatographic properties to the resulting derivatives, potentially influencing their retention behavior and separation from other matrix components.[5]
This document provides a theoretical framework and proposed protocols for the utilization of 2-tert-Butyl-4,6-dinitroanisole in derivatization, drawing upon established principles of SNAr reactions and general practices in chromatographic analysis.[6][7] It is intended to serve as a foundational guide for researchers and drug development professionals interested in exploring novel derivatization strategies.
The Underlying Chemistry: Nucleophilic Aromatic Substitution (SNAr) Mechanism
The derivatization of nucleophilic analytes with 2-tert-Butyl-4,6-dinitroanisole is predicated on the SNAr mechanism. This reaction proceeds in two main steps:
Nucleophilic Attack and Formation of a Meisenheimer Complex: A nucleophilic analyte, such as a primary or secondary amine (R-NH2 or R2NH) or a phenoxide ion (Ar-O-), attacks the electron-deficient carbon atom bearing the methoxy group. This results in the formation of a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[6][7] The negative charge is delocalized over the aromatic ring and is particularly stabilized by the two nitro groups at the ortho and para positions.[2]
Elimination of the Leaving Group: The aromaticity of the ring is restored by the elimination of the methoxy group as a methoxide ion (CH3O-), yielding the stable, derivatized analyte.
The overall reaction is a substitution of the methoxy group with the nucleophilic analyte. The presence of the nitro groups is crucial as they activate the ring towards nucleophilic attack, making the reaction feasible.[1]
Caption: Proposed SNAr reaction mechanism of 2-tert-Butyl-4,6-dinitroanisole with a nucleophile.
Potential Applications in Chromatographic Analysis
The structural features of 2-tert-Butyl-4,6-dinitroanisole suggest its utility in derivatizing a range of analytes to improve their chromatographic properties and detectability.
Analysis of Amines and Amino Acids: Primary and secondary amines, including those in amino acids, are excellent nucleophiles that can readily react with activated aromatic rings.[8] The resulting derivatives would exhibit increased molecular weight and potentially improved thermal stability for GC analysis. Crucially, the incorporation of two nitro groups makes the derivatives highly responsive to Electron Capture Detection (ECD), a very sensitive detection method for electrophilic compounds.
Analysis of Phenols: Phenolic compounds can be derivatized after conversion to their more nucleophilic phenoxide form in a basic medium.[9] The resulting ether derivatives would be less polar and more volatile than the parent phenols, making them more suitable for GC analysis. For HPLC, the derivatization would shift the UV absorption maximum to a longer wavelength, potentially moving it away from interfering absorptions from the sample matrix.
Proposed Derivatization Protocols
The following are proposed, non-validated protocols for the derivatization of a model primary amine and a model phenol using 2-tert-Butyl-4,6-dinitroanisole. These protocols are based on general derivatization procedures and should be optimized for specific applications.
Protocol 1: Derivatization of a Primary Amine (e.g., Aniline) for GC-ECD Analysis
Objective: To derivatize aniline with 2-tert-Butyl-4,6-dinitroanisole to form N-(2-tert-Butyl-4,6-dinitrophenyl)aniline for sensitive detection by GC-ECD.
Materials:
Aniline standard solution (1 mg/mL in methanol)
2-tert-Butyl-4,6-dinitroanisole solution (10 mg/mL in acetonitrile)
Potassium carbonate (K2CO3), anhydrous
Toluene, HPLC grade
Deionized water
Screw-capped reaction vials (2 mL) with PTFE-lined septa
Heating block or water bath
Vortex mixer
Centrifuge
Procedure:
Pipette 100 µL of the aniline standard solution into a reaction vial.
Add 200 µL of the 2-tert-Butyl-4,6-dinitroanisole solution to the vial.
Add approximately 10 mg of anhydrous potassium carbonate to the vial to act as a base and scavenger for any acidic byproducts.
Seal the vial tightly and vortex for 30 seconds.
Heat the reaction mixture at 80°C for 60 minutes in a heating block.
After cooling to room temperature, add 500 µL of deionized water and 500 µL of toluene to the vial.
Vortex vigorously for 1 minute to extract the derivative into the organic phase.
Centrifuge at 3000 rpm for 5 minutes to separate the phases.
Carefully transfer the upper organic layer (toluene) to a clean autosampler vial for GC-ECD analysis.
Protocol 2: Derivatization of a Phenol (e.g., Phenol) for HPLC-UV Analysis
Objective: To derivatize phenol with 2-tert-Butyl-4,6-dinitroanisole to form 2-tert-Butyl-4,6-dinitrophenyl phenyl ether for enhanced UV detection by HPLC.
Materials:
Phenol standard solution (1 mg/mL in methanol)
2-tert-Butyl-4,6-dinitroanisole solution (10 mg/mL in acetonitrile)
1 M Sodium hydroxide (NaOH) solution
1 M Hydrochloric acid (HCl) solution
Acetonitrile, HPLC grade
Deionized water
Screw-capped reaction vials (2 mL) with PTFE-lined septa
Heating block or water bath
Vortex mixer
Procedure:
Pipette 100 µL of the phenol standard solution into a reaction vial.
Add 50 µL of 1 M NaOH to deprotonate the phenol to the more reactive phenoxide.
Add 200 µL of the 2-tert-Butyl-4,6-dinitroanisole solution to the vial.
Seal the vial tightly and vortex for 30 seconds.
Heat the reaction mixture at 60°C for 30 minutes.
After cooling to room temperature, neutralize the reaction mixture by adding 50 µL of 1 M HCl.
Add 600 µL of acetonitrile to ensure complete dissolution of the derivative.
Vortex the solution and transfer it to an autosampler vial for HPLC-UV analysis.
Proposed Chromatographic Conditions
The following are suggested starting points for the chromatographic analysis of the derivatives. Method development and validation are essential for any specific application.
Parameter
GC-ECD Conditions (for Amine Derivative)
HPLC-UV Conditions (for Phenol Derivative)
Column
30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms or equivalent)
150 mm x 4.6 mm ID, 5 µm particle size (e.g., C18 or equivalent)
Injector Temperature
280°C
N/A
Oven Program
150°C (hold 1 min), ramp to 300°C at 10°C/min, hold 5 min
Isocratic or Gradient Elution
Carrier Gas
Helium or Nitrogen at a constant flow of 1.0 mL/min
Mobile Phase A: 0.1% Formic acid in WaterMobile Phase B: Acetonitrile
Detector
Electron Capture Detector (ECD)
UV-Vis Detector
Detector Temperature
320°C
N/A
Detection Wavelength
N/A
~260 nm (to be optimized based on UV scan of the derivative)
Injection Volume
1 µL (splitless)
10 µL
Experimental Workflow
The overall process from sample preparation to data analysis is outlined in the following workflow diagram.
Caption: A generalized workflow for the derivatization and analysis of analytes using 2-tert-Butyl-4,6-dinitroanisole.
Trustworthiness and Self-Validation
The protocols described herein are theoretical and require rigorous validation before implementation in a research or quality control setting. Key validation parameters to consider include:
Reaction Yield and Stoichiometry: Confirm the completeness of the derivatization reaction under the proposed conditions. This can be assessed by analyzing a series of standards with varying concentrations of the derivatizing agent.
Derivative Stability: The stability of the formed derivative should be evaluated over time under typical storage conditions.
Method Specificity: Ensure that the derivatization reaction is specific to the target analytes and that by-products do not interfere with the chromatographic analysis.
Linearity, Accuracy, and Precision: Standard validation experiments should be performed to establish the quantitative performance of the method.
Conclusion
While not a conventional derivatizing agent, 2-tert-Butyl-4,6-dinitroanisole presents intriguing possibilities for the chromatographic analysis of amines and phenols. Its electron-deficient aromatic system, coupled with the unique steric properties imparted by the tert-butyl group, makes it a candidate for developing novel analytical methods. The proposed protocols and chromatographic conditions in this application note provide a starting point for researchers to explore the potential of this compound. Further experimental work is necessary to fully characterize its reactivity, optimize reaction conditions, and validate its application for specific analytical challenges.
Master Organic Chemistry. Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]
Journal of Chromatographic Science. Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. [Link]
Scientific Research Publishing. Simple HPLC–UV Analysis of Phenol and Its Related Compounds in Tap Water after Pre-Column Derivatization with 4-Nitrobenzoyl Chloride. [Link]
SciSpace. Derivatization Reactions and Reagents for Gas Chromatography Analysis. [Link]
LabRulez GCMS. Guide to Derivatization Reagents for GC. [Link]
NC State University Libraries. 16.6 Nucleophilic Aromatic Substitution – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. [Link]
Journal of the Chemical Society, Perkin Transactions 2. Reactions of nitroanisoles. Part 2. Reactions of 2,4- and 2,6-dinitroanisole with piperidines in benzene. [Link]
Semantic Scholar. Derivatization reactions for the determination of amines by gas chromatography and their applications in environmental analysis. [Link]
ResearchGate. Analysis of phenols by high-performance liquid chromatography with pre-column derivatization by 2-(9-carbazole). [Link]
LCGC International. Method Development and Validation for Phenol and Nitrophenols in Tap Water by HPLC using a Monolithic Column. [Link]
National Institutes of Health. (Bio)transformation of 2,4-dinitroanisole (DNAN) in Soils. [Link]
ResearchGate. Simultaneous Analysis of Tert-butylhydroquinone, Tert-butylquinone, Butylated hydroxytoluene, 2-tert-butyl-4-hydroxyanisole, 3-tert-butyl-4-hydroxyanisole, α-tocopherol, γ-tocopherol, and δ-tocopherol in Edible Oils by Normal-Phase High Performance Liquid Chromatography. [Link]
Application Note: Utilizing 2-tert-Butyl-4,6-dinitroanisole (Musk Ambrette) as a Model Photohapten in In Chemico Protein Cross-Linking Assays
Target Audience: Researchers, toxicologists, and drug development professionals. Application Area: Preclinical Photosafety Assessment, Photoallergy, and Protein Haptenation.
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, toxicologists, and drug development professionals.
Application Area: Preclinical Photosafety Assessment, Photoallergy, and Protein Haptenation.
Executive Summary
2-tert-Butyl-4,6-dinitroanisole, commonly known as Musk Ambrette, is a synthetic nitro-musk that was historically utilized in fragrances but subsequently banned due to its potent neurotoxic and photoallergenic properties[1]. Today, it serves a critical role in modern drug and cosmetic development as a gold-standard positive control for in chemico protein cross-linking experiments, specifically within the Photo-Direct Peptide Reactivity Assay (Photo-DPRA)[2].
This application note details the mechanistic causality of Musk Ambrette's photochemical cross-linking and provides a self-validating protocol for utilizing it to benchmark the photoallergenic potential of novel compounds.
Mechanistic Causality: The Photochemistry of Musk Ambrette
To design a robust cross-linking experiment, one must understand the molecular causality of the reaction. Musk Ambrette is not a direct electrophile; it is a pro-photohapten [3].
When exposed to Ultraviolet-A (UVA) radiation (320–400 nm), the nitro groups on the aromatic ring of Musk Ambrette absorb photon energy and undergo rapid photochemical reduction. This process converts the inert nitro groups into highly reactive nitroso intermediates [3]. These electrophilic intermediates act as powerful cross-linking agents, undergoing spontaneous nucleophilic attack by the thiol (-SH) groups of cysteine or the primary amines (-NH2) of lysine residues on carrier proteins[4].
This covalent binding (haptenation) forms a stable adduct, which acts as the Molecular Initiating Event (MIE) for photoallergic contact dermatitis (PACD)[2].
Fig 1: Photochemical activation and protein cross-linking mechanism of Musk Ambrette.
Experimental Framework: The Self-Validating Photo-DPRA System
The Photo-DPRA relies on synthetic peptides containing single cysteine or lysine residues to model protein cross-linking[5]. To ensure scientific integrity, the protocol must be a self-validating system . This is achieved by splitting the reaction into two parallel cohorts:
The Dark Control (-UV): Measures baseline electrophilic reactivity. If cross-linking occurs here, the chemical is a standard contact allergen.
The Irradiated Cohort (+UV): Measures light-dependent reactivity.
By comparing the peptide depletion in the +UV cohort against the -UV cohort, researchers can definitively isolate photochemical cross-linking from baseline reactivity[5].
Fig 2: Step-by-step workflow for the Photo-Direct Peptide Reactivity Assay (Photo-DPRA).
Step-by-Step Protocol: In Chemico Protein Cross-Linking
Phase 1: Reagent Preparation
Causality Note: Musk ambrette is highly lipophilic. Aqueous buffers will cause precipitation, artificially lowering the available reactive concentration. Acetonitrile is required as the primary solvent.
Peptide Stock Solutions:
Prepare a 0.667 mM solution of Cysteine-containing synthetic peptide (Ac-RFAACAA-COOH) in 100 mM phosphate buffer (pH 7.5).
Prepare a 0.667 mM solution of Lysine-containing synthetic peptide (Ac-RFAAKAA-COOH) in 100 mM ammonium acetate buffer (pH 10.2).
Musk Ambrette Stock: Dissolve 2-tert-Butyl-4,6-dinitroanisole in high-purity Acetonitrile to a concentration of 50 mM.
Phase 2: Reaction Assembly
Cysteine Reaction (1:10 ratio): In a glass HPLC vial, combine 750 µL of Cysteine peptide stock, 200 µL of Acetonitrile, and 50 µL of Musk Ambrette stock.
Lysine Reaction (1:50 ratio): In a separate vial, combine 750 µL of Lysine peptide stock and 250 µL of Musk Ambrette stock.
Cohort Splitting: Aliquot 500 µL of each mixture into two separate 96-well UV-transparent microplates (Plate A for Dark, Plate B for UV).
Phase 3: Irradiation and Cross-linking
Causality Note: A dose of 5 J/cm² UVA is utilized because it provides sufficient photon energy to reduce the nitro groups of Musk Ambrette without causing background photodegradation of the synthetic peptides.
Dark Control: Wrap Plate A in aluminum foil and incubate at 25°C for 1 hour.
UVA Exposure: Place Plate B under a calibrated UVA solar simulator (320–400 nm). Irradiate at a dose of 5 J/cm² (approximately 30–60 minutes depending on lamp irradiance).
Quenching: Immediately transfer both plates to a 4°C environment to halt secondary thermal reactions.
Phase 4: HPLC-UV Analysis
Transfer the samples to an HPLC system equipped with a C18 reverse-phase column.
Run a linear gradient of 0.1% Trifluoroacetic acid (TFA) in water to 0.1% TFA in Acetonitrile over 20 minutes.
Monitor absorbance at 220 nm to quantify the area of the unreacted peptide peak.
Calculate the % Peptide Depletion relative to the vehicle control.
Quantitative Data Presentation
To validate the assay, the cross-linking efficiency (measured as peptide depletion) of Musk Ambrette must align with established historical ranges[2]. The table below summarizes the expected quantitative data for a properly executed assay.
Test Condition
Peptide Target
UV Exposure
Mean Peptide Depletion (%)
Mechanistic Classification
Musk Ambrette (Positive Control)
Cysteine
Dark (0 J/cm²)
< 5.0%
Non-reactive
Musk Ambrette (Positive Control)
Cysteine
UVA (5 J/cm²)
> 45.0%
Photo-reactive
Musk Ambrette (Positive Control)
Lysine
Dark (0 J/cm²)
< 5.0%
Non-reactive
Musk Ambrette (Positive Control)
Lysine
UVA (5 J/cm²)
> 30.0%
Photo-reactive
Cinnamic Aldehyde (Dark Control)
Cysteine
Dark (0 J/cm²)
> 60.0%
Direct Electrophile
Vehicle (Acetonitrile)
Cys / Lys
UVA (5 J/cm²)
0.0%
Baseline
Table 1: Expected peptide depletion profiles demonstrating the self-validating nature of the Musk Ambrette photo-cross-linking assay.
References
Title: Innovative Strategies for Photoallergy Assessment: Breaking Free from Animal Models in Cosmetic Ingredient Development
Source: MDPI (Cosmetics 2024, 11(2), 47)
URL: [Link]
Title: Electrophilic Chemistry Related to Skin Sensitization. Reaction Mechanistic Applicability Domain Classification for a Published Data Set of 106 Chemicals Tested in the Mouse Local Lymph Node Assay
Source: ACS Publications (Chemical Research in Toxicology, 2007)
URL: [Link]
Title: Bidirectional role of synthetic musk tonalide as photosensitizer and activator on amino acids: Formation of sensitizer imine at aqueous chemistry interface of skin
Source: NIH PubMed Central (J Hazard Mater. 2023)
URL: [Link]
Title: Persistent Light Reaction Associated with Photoallergic Contact Dermatitis to Musk Ambrette
Source: Karger Publishers (Dermatologica 1990;181:201–204)
URL: [Link]
Application Note: Toxicoproteomic Profiling and Mass Spectrometry Workflows for 2-tert-Butyl-4,6-dinitroanisole (Musk Ambrette)
Target Audience: Researchers, Analytical Scientists, and Toxicologists in Drug Development and Environmental Health Focus: Protein Adduct Biomonitoring, Enzymatic Inhibition Assays, and Peptide Reactivity Profiling Execu...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Analytical Scientists, and Toxicologists in Drug Development and Environmental Health
Focus: Protein Adduct Biomonitoring, Enzymatic Inhibition Assays, and Peptide Reactivity Profiling
Executive Summary & Mechanistic Context
2-tert-Butyl-4,6-dinitroanisole (Musk Ambrette, CAS 83-66-9) is a synthetic nitro musk historically utilized in fragrances. Due to severe neurotoxic and phototoxic profiles, its application has been heavily restricted. However, in the field of toxicoproteomics , Musk Ambrette serves as a critical model compound for studying endocrine disruption, neurodegeneration, and photoallergic contact dermatitis.
As an Application Scientist, understanding the interaction between this lipophilic xenobiotic and the human proteome requires a multi-faceted analytical approach. Musk Ambrette exerts its proteomic toxicity through two primary mechanisms:
Enzymatic Inhibition: The highly hydrophobic nature of the molecule allows it to dock into the active site of Polyisoprenylated Methylated Protein Methyl Esterase (PMPMEase), preventing the critical recycling of polyisoprenylated signaling proteins (e.g., Ras, Rho GTPases) 1.
Electrophilic Adduct Formation: Under UV irradiation or via enzymatic nitroreduction, Musk Ambrette forms reactive intermediates that covalently bind to nucleophilic amino acid residues (Cysteine, Histidine, Lysine) on structural and transport proteins, creating haptens that trigger immune responses 2.
This application note details self-validating, step-by-step methodologies for profiling these interactions using advanced mass spectrometry and enzymatic assays.
Fig 1: Musk Ambrette toxicity via PMPMEase inhibition and photo-induced protein adduct formation.
Quantitative Data Summary
The table below summarizes the expected analytical parameters and toxicoproteomic benchmarks when analyzing Musk Ambrette interactions.
Causality & Rationale:
Synthetic musks lack functional groups for rapid biodegradation. Their highly lipophilic structure mimics the polyisoprene tail of endogenous substrates, allowing them to competitively dock into the hydrophobic active site of PMPMEase 3. To validate this inhibition, we measure the reduction in methanol release from a synthetic polyisoprenylated substrate.
Step-by-Step Methodology:
Enzyme Preparation: Reconstitute purified porcine liver PMPMEase (or recombinant human equivalent) in 100 mM Tris-HCl buffer (pH 7.4) containing 0.1% Triton X-100 to maintain enzyme stability and substrate solubility.
Inhibitor Dosing: Prepare a stock solution of Musk Ambrette in HPLC-grade DMSO. Spike the enzyme solution with varying concentrations (0.1 µM to 100 µM). Critical: Ensure the final DMSO concentration does not exceed 1% (v/v) to prevent solvent-induced protein denaturation.
Incubation: Pre-incubate the enzyme-inhibitor complex at 37°C for 15 minutes to allow steady-state hydrophobic docking.
Substrate Addition: Initiate the reaction by adding 50 µM of S-farnesyl-L-cysteine methyl ester (FCME).
Detection: Quantify the released methanol using a coupled alcohol oxidase/Purpald colorimetric assay (absorbance at 550 nm) or via direct LC-MS/MS quantification of the unmethylated product.
Validation: Calculate the
value using a Dixon plot. A self-validating control must include a known PMPMEase inhibitor (e.g., L-28) to confirm assay sensitivity.
Protocol 2: LC-MS/MS Identification of Photo-Induced Peptide Adducts
Causality & Rationale:
Musk Ambrette is a potent photoallergen. Without UV activation, it is relatively inert to proteins. Upon UVA/UVB irradiation, it undergoes photoreduction, generating reactive nitroso-derivatives. These electrophiles attack nucleophilic hotspots (Cys, His) on skin proteins. We utilize a Direct Peptide Reactivity Assay (DPRA) coupled with High-Resolution Mass Spectrometry to map these adducts 2.
Step-by-Step Methodology:
Peptide Selection: Synthesize a model heptapeptide containing a central nucleophile (e.g., Ac-RFAAKAA-COOH for Lysine, or a Cysteine equivalent).
Reaction Mixture: Combine the peptide (0.5 mM) and Musk Ambrette (5.0 mM) in a 1:10 molar ratio in a UV-transparent phosphate buffer (pH 7.4) with 20% acetonitrile to ensure musk solubility.
Photoactivation: Irradiate the mixture in a quartz cuvette using a solar simulator (UVA/UVB, 5 J/cm² dose). Keep a dark control (wrapped in foil) to validate that adduct formation is strictly photo-dependent.
Quenching & Prep: Quench the reaction by adding 1% formic acid. Centrifuge at 14,000 x g for 10 minutes to remove insoluble photoproducts.
HR-LC-MS/MS Analysis: Inject the supernatant into a Q-TOF or Orbitrap MS system. Use a C18 reversed-phase column with a gradient of water/acetonitrile (0.1% formic acid).
Data Interpretation: Scan for mass shifts corresponding to the loss of water (imine formation) or direct covalent addition of the reduced musk intermediate.
Protocol 3: GC-MS/MS Quantification of In Vivo Protein Adducts (Biomonitoring)
Causality & Rationale:
In vivo, nitro musks are enzymatically reduced to amino-metabolites which form stable sulfinamide bonds with cysteine residues in abundant proteins like Hemoglobin (Hb). Because the intact Hb-adduct is too large for standard GC-MS, we utilize targeted alkaline hydrolysis. This specifically cleaves the base-labile sulfinamide bond, releasing the free amino-metabolite. We extract this lipophilic fragment with n-hexane to eliminate hydrophilic peptide fragments, preventing ion suppression during MS analysis 4.
Step-by-Step Methodology:
Hemoglobin Isolation: Lyse red blood cells from the biological sample using ice-cold deionized water. Centrifuge to remove cell debris and precipitate Hb using cold ethanol.
Alkaline Hydrolysis: Resuspend the Hb pellet in 0.1 M NaOH. Incubate at room temperature for 1 hour. Note: Do not use heat, as thermal degradation of the released metabolite will occur.
Liquid-Liquid Extraction (LLE): Add an equal volume of n-hexane. Vortex vigorously for 5 minutes. The lipophilic amino-metabolite partitions into the upper organic layer.
Concentration: Transfer the n-hexane layer to a clean vial and evaporate to dryness under a gentle stream of ultra-pure nitrogen gas. Reconstitute in 50 µL of ethyl acetate.
GC-MS (SIM) Analysis: Inject 1 µL into a GC-MS operating in Selected Ion Monitoring (SIM) mode. Target the specific m/z ions of the amino-Musk Ambrette derivative to achieve limits of detection in the low ng/g range.
Fig 2: Toxicoproteomic workflow for the isolation and mass spectrometric analysis of musk adducts.
References
Ayuk-Takem, L., Amissah, F., Aguilar, B. J., & Lamango, N. S. (2014). Inhibition of polyisoprenylated methylated protein methyl esterase by synthetic musks induces cell degeneration. Environmental Toxicology. 1
Roberts, D. W., Aptula, A. O., Patlewicz, G., & Pease, C. (2006). Electrophilic Chemistry Related to Skin Sensitization. Reaction Mechanistic Applicability Domain Classification for a Published Data Set of 106 Chemicals Tested in the Mouse Local Lymph Node Assay. Chemical Research in Toxicology.2
Oboh, O. T., & Lamango, N. S. (2012). Inhibition of Polyisoprenylated Methylated Protein Methyl Esterase by Synthetic Musks Induces Cell Degeneration. PMC - NIH. 3
Mottaleb, M. A., Moy, T. W., & Zimmerman, J. (2006). Closed-loop stripping analysis of synthetic musk compounds from fish tissues with measurement by gas chromatography - Mass spectrometry with selected-ion monitoring. ResearchGate.4
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Safe Handling, Storage, and Laboratory Protocols for 2-tert-Butyl-4,6-dinitroanisole
Prepared for: Analytical Chemists, Toxicologists, and Environmental Researchers
Compound: 2-tert-Butyl-4,6-dinitroanisole (Musk Ambrette)
CAS Registry Number: 83-66-9
Introduction and Chemical Context
2-tert-Butyl-4,6-dinitroanisole, commonly known as Musk Ambrette, is a synthetic nitro-musk compound historically utilized in the fragrance and cosmetic industries[1]. However, comprehensive toxicological profiling has demonstrated significant neurotoxic and phototoxic effects, leading to widespread regulatory bans on its use in consumer products. Today, its handling in professional laboratory environments is primarily restricted to analytical reference standards, environmental monitoring, and toxicological assays[2].
Because it is a nitroaromatic compound, researchers must exercise strict adherence to safety protocols to mitigate risks associated with acute toxicity, environmental contamination, and potential reactivity under extreme conditions[3]. This application note outlines validated, self-contained procedures for the safe handling, storage, and disposal of this compound.
Physicochemical Properties & Hazard Profile
Understanding the physical state and hazard classifications of 2-tert-Butyl-4,6-dinitroanisole is the foundation of any risk assessment. The compound is typically encountered as pale yellow to clare yellow crystals or powder[4].
Nitroaromatics can undergo exothermic decomposition or form shock-sensitive salts when reacted with strong bases.
Standard Operating Procedure (SOP): Handling and Manipulation
The following protocol must be executed within a certified, professional laboratory environment equipped with standard engineering controls.
Preparation and Engineering Controls
Causality Check: Nitro-musk powders can become airborne easily. Inhalation or dermal deposition can lead to systemic absorption.
Step 1: Conduct all manipulations of the neat powder or concentrated solutions inside a certified Class II Biological Safety Cabinet (BSC) or a properly calibrated chemical fume hood[5].
Step 2: Don appropriate Personal Protective Equipment (PPE): chemically resistant nitrile gloves, a fastened laboratory coat, and ANSI-approved safety goggles[4]. If handling large quantities where dust generation is unavoidable, an N95 or P100 particulate respirator is recommended.
Weighing and Transfer Protocol
Causality Check: Static electricity can cause fine nitroaromatic powders to disperse erratically, increasing exposure risk and compromising analytical accuracy.
Step 1: Utilize anti-static weighing boats and grounded spatulas.
Step 2: Weigh the material slowly to prevent aerosolization.
Step 3: Once transferred to the reaction vessel or volumetric flask, seal the container immediately before removing it from the fume hood.
Step 4: Wash hands thoroughly with soap and water immediately after removing gloves, as trace contamination can bypass PPE[4].
Storage Protocols
Proper storage is critical to maintaining chemical stability and preventing hazardous degradation.
Temperature & Environment: Store the compound in a cool, dry, and well-ventilated area[5]. Ambient storage (>5 °C) is generally acceptable for reference standards unless otherwise specified by the manufacturer[2].
Light Sensitivity: Keep the product in its original, tightly sealed container, protected from direct light[4]. Nitroaromatics can be photoreactive, leading to degradation and the formation of potentially more toxic or reactive byproducts.
Segregation: Isolate 2-tert-Butyl-4,6-dinitroanisole from incompatible materials, specifically strong oxidizing agents, mineral acids, and strong bases[3].
Spill Response and Waste Management
In the event of a localized spill within the laboratory, immediate and controlled action is required to prevent environmental release and secondary exposure.
Solid Spill Recovery
Isolate: Evacuate unnecessary personnel from the immediate area and ensure the fume hood remains operational.
Moisten: Do NOT dry sweep. Lightly moisten the spilled powder with water to prevent dust formation and scattering[4].
Collect: Carefully collect the moistened material using a damp, inert absorbent pad or a dedicated chemical scoop.
Contain: Place all recovered material and contaminated cleanup supplies into a clearly labeled, sealable hazardous waste container[1].
Disposal
Due to its H411 classification (Toxic to aquatic life)[3], under no circumstances should 2-tert-Butyl-4,6-dinitroanisole or its solutions be disposed of down the drain[1]. All surplus material, contaminated packaging, and experimental waste must be handed over to a licensed hazardous waste disposal facility in accordance with local, state, and federal regulations[3].
Workflow Visualization
Fig 1: Standard laboratory workflow for the handling, storage, and spill response of Musk Ambrette.
Technical Support Center: Synthesis of 2-tert-Butyl-4,6-dinitroanisole
An in-depth guide to synthesizing 2-tert-Butyl-4,6-dinitroanisole, offering solutions to common experimental challenges to enhance reaction yield and purity. This guide is designed for researchers, scientists, and drug d...
Author: BenchChem Technical Support Team. Date: March 2026
An in-depth guide to synthesizing 2-tert-Butyl-4,6-dinitroanisole, offering solutions to common experimental challenges to enhance reaction yield and purity.
This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 2-tert-Butyl-4,6-dinitroanisole. As a Senior Application Scientist, my goal is to provide not just a protocol, but a framework for understanding the critical parameters of this reaction, enabling you to troubleshoot effectively and optimize your yield. The synthesis, a classic electrophilic aromatic substitution, is sensitive to several factors that can dramatically influence the outcome.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental reaction mechanism for the dinitration of 2-tert-butylanisole?
The synthesis of 2-tert-Butyl-4,6-dinitroanisole from 2-tert-butylanisole proceeds via an electrophilic aromatic substitution mechanism. The process involves two key stages:
Generation of the Electrophile: Concentrated sulfuric acid acts as a catalyst, protonating nitric acid. This protonated nitric acid readily loses a water molecule to form the highly reactive and electrophilic nitronium ion (NO₂⁺).[1][2][3]
Electrophilic Attack: The electron-rich aromatic ring of 2-tert-butylanisole attacks the nitronium ion. The existing methoxy (-OCH₃) and tert-butyl groups are both activating and ortho-, para-directing. The first nitration is strongly directed to the para-position (position 4) relative to the methoxy group, which is sterically more accessible than the ortho-position. The second nitration then occurs at the remaining activated and accessible ortho-position (position 6). A carbocation intermediate, known as an arenium ion or sigma complex, is formed and is resonance-stabilized.[3]
Rearomatization: A weak base, typically the hydrogen sulfate ion (HSO₄⁻), removes a proton from the carbon atom bearing the new nitro group, restoring the aromaticity of the ring to yield the final product.[3]
Q2: How do the substituents on the starting material (2-tert-butylanisole) direct the nitration?
The regiochemistry of the reaction is controlled by the two existing substituents:
Methoxy Group (-OCH₃): This is a strongly activating, ortho-, para-directing group due to its ability to donate electron density to the ring via resonance.[4]
tert-Butyl Group: This is a moderately activating, ortho-, para-directing group through an inductive effect. However, its primary influence is steric. Its large size hinders substitution at the adjacent ortho-position (position 3).
The combined effect is that the first nitro group is overwhelmingly directed to position 4 (para to the methoxy group). The second nitro group is then directed to position 6 (ortho to the methoxy group), which is the most activated and sterically accessible position remaining.
Q3: Why is a mixed acid (HNO₃/H₂SO₄) system typically used?
While nitric acid is the source of the nitro group, it is not a sufficiently strong electrophile to react efficiently with many aromatic rings on its own.[2] Sulfuric acid is a much stronger acid and protonates the hydroxyl group of nitric acid. This facilitates the loss of a water molecule, generating the potent electrophile, the nitronium ion (NO₂⁺), in a high concentration, which is necessary for the reaction to proceed at a practical rate.[1][2]
Troubleshooting Guide
This section addresses common issues encountered during the synthesis.
Problem 1: Low or No Product Yield
Question: My reaction has run for the prescribed time, but TLC analysis shows mostly starting material. What could be the cause?
Answer: This issue typically points to insufficient reaction activation.
Cause A: Temperature is too low. Nitration reactions are often run at low temperatures to control exotherms and side reactions, but if the temperature is too low, the reaction rate can be negligible.
Solution: Gradually increase the reaction temperature in 5 °C increments, monitoring the progress by TLC. Be cautious not to overshoot, as this can lead to side product formation.[1]
Cause B: Ineffective nitrating agent. The concentration or ratio of your mixed acid may be incorrect.
Solution: Ensure you are using concentrated acids. The sulfuric acid should be of high concentration (e.g., 98%) to effectively generate the nitronium ion. You can cautiously increase the molar ratio of sulfuric acid to promote electrophile formation.[1]
Cause C: Poor quality starting material. Impurities in the 2-tert-butylanisole can inhibit the reaction.
Solution: Verify the purity of your starting material using techniques like GC-MS or NMR. If necessary, purify it by distillation before use.
Problem 2: Formation of a Dark Tar-Like Substance
Question: As I added my nitrating mixture, the reaction turned dark brown/black and produced a tarry, insoluble material. What went wrong?
Answer: Tar formation is a clear sign of oxidative side reactions and decomposition, which are common in nitrations of highly activated rings.[1][5]
Cause A: Reaction temperature is too high. The nitrating mixture is a powerful oxidizing agent, and its oxidative potential increases dramatically with temperature.[1]
Solution: Strict temperature control is paramount. Maintain the reaction temperature between 0 °C and 5 °C throughout the addition of the nitrating agent and for the duration of the reaction. Use an efficient cooling bath (e.g., ice-salt or a cryocooler).
Cause B: Addition of nitrating agent was too rapid. The nitration of an activated ring is highly exothermic. Rapid addition causes localized overheating, leading to uncontrolled side reactions and oxidation.[1]
Solution: Add the mixed acid dropwise using an addition funnel over a prolonged period (e.g., 30-60 minutes). Ensure vigorous stirring to dissipate heat and maintain a homogenous temperature throughout the reaction mixture.
Problem 3: Product is Impure and Difficult to Purify
Question: I obtained a product, but it appears to be a mixture of isomers or contains significant byproducts. How can I improve its purity?
Answer: Impurities often arise from a lack of selectivity or from side reactions.
Cause A: Polynitration. The product, 2-tert-Butyl-4,6-dinitroanisole, is less reactive than the starting material, but excessive nitrating agent or high temperatures can potentially lead to further nitration or side reactions.
Solution: Use a controlled stoichiometry of the nitrating agent. A slight excess (e.g., 2.1 to 2.2 equivalents of HNO₃) is often sufficient for dinitration. Avoid large excesses.[1]
Cause B: Methoxy Group Cleavage. At higher temperatures, the methoxy group can be cleaved by the strong acid, leading to the formation of corresponding nitrophenols.[1] These phenolic impurities can be highly colored and difficult to separate.
Solution: Adhere strictly to low-temperature protocols. If phenolic impurities are present, they can often be removed by washing the organic extract with a mild base like a dilute sodium bicarbonate solution during the workup.
Cause C: Isomeric Byproducts. While the directing effects are strong, minor amounts of other isomers can form, particularly if the temperature is not well-controlled.
Solution: Low temperatures generally favor higher regioselectivity.[1] For purification, recrystallization from a suitable solvent (e.g., ethanol or methanol) is typically effective for removing minor isomeric impurities and obtaining a high-purity crystalline product.
Summary of Key Reaction Parameters
Parameter
Recommended Condition
Rationale & Impact on Yield/Purity
Temperature
0 °C to 5 °C
Critical. Prevents oxidation (tarring), methoxy group cleavage, and reduces formation of isomeric byproducts.[1]
Nitrating Agent
Conc. HNO₃ / Conc. H₂SO₄
Sulfuric acid catalyzes the formation of the NO₂⁺ electrophile, ensuring a reasonable reaction rate.[2]
Stoichiometry
~2.2 equivalents of HNO₃
Sufficient for dinitration. A large excess increases the risk of unwanted side reactions and polynitration.[1]
Addition Rate
Slow, dropwise addition
Prevents dangerous exotherms and localized overheating, which leads to tar formation.[1]
Stirring
Vigorous and efficient
Ensures thermal and reactant homogeneity, preventing localized "hot spots" and improving yield.
Optimized Experimental Protocol
This protocol is a representative procedure. All work should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.
1. Preparation of the Nitrating Mixture:
a. In a round-bottom flask equipped with a magnetic stirrer and placed in an ice-salt bath, add 50 mL of concentrated sulfuric acid (98%).
b. Cool the sulfuric acid to 0 °C.
c. Slowly, dropwise, add 10.5 mL (~0.24 mol) of concentrated nitric acid (70%) to the sulfuric acid while stirring vigorously. Maintain the temperature of the mixture below 10 °C during the addition.
d. Once the addition is complete, cool the resulting nitrating mixture to 0 °C.
2. Nitration Reaction:
a. In a separate, larger three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 17.8 g (0.1 mol) of 2-tert-butylanisole in 100 mL of a suitable solvent like dichloromethane or acetic acid.
b. Cool this solution to 0 °C in an ice-salt bath.
c. Slowly, dropwise, add the pre-cooled nitrating mixture from the dropping funnel to the solution of 2-tert-butylanisole. The rate of addition should be controlled to maintain the internal reaction temperature between 0 °C and 5 °C. This addition may take 45-60 minutes.
d. After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 2 hours. Monitor the reaction's progress by TLC (e.g., using a 9:1 Hexane:Ethyl Acetate mobile phase).
3. Workup and Isolation:
a. Once the reaction is complete, very slowly and carefully pour the reaction mixture onto 500 g of crushed ice with vigorous stirring. A yellow solid should precipitate.
b. Allow the ice to melt completely, then collect the solid product by vacuum filtration.
c. Wash the crude solid with copious amounts of cold water until the washings are neutral to pH paper. This removes residual acids.
d. To remove potential phenolic impurities, the crude solid can be briefly triturated with a cold, dilute (2%) sodium bicarbonate solution, followed by another water wash.
4. Purification:
a. The crude, damp solid is purified by recrystallization. Dissolve the product in a minimum amount of hot ethanol or methanol.
b. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
c. Collect the purified crystals by vacuum filtration, wash with a small amount of ice-cold solvent, and dry under vacuum.
d. The typical melting point of 2-tert-Butyl-4,6-dinitroanisole is around 94-96 °C.
Process Visualization
Troubleshooting Workflow
The following diagram outlines a logical workflow for diagnosing and resolving common issues during the synthesis.
Caption: Troubleshooting workflow for the synthesis of 2-tert-Butyl-4,6-dinitroanisole.
References
BenchChem. (n.d.). Optimizing temperature for the nitration of substituted anisoles.
askIITians. (2025, August 30). What happens when anisole is nitrated?
Master Organic Chemistry. (2018, April 30). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution.
Prince, C. E., & Turlington, M. (2018). Nitration of 2-tert-Butylaniline: Preparation of an Intermediate Used in the Development of the Cystic Fibrosis Drug Ivacaftor. The Chemical Educator, 23, 124-128.
Vogel, A. I. (n.d.). Nitration of Substituted Aromatic Rings and Rate Analysis.
Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Electrophilic aromatic substitution. Part 28. The mechanism of nitration of some 4-substituted anisoles and phenols...
Technical Support Center: 2-tert-Butyl-4,6-dinitroanisole (Musk Ambrette) Experimental Troubleshooting
Welcome to the Technical Support Center for 2-tert-Butyl-4,6-dinitroanisole (commonly known as Musk ambrette). Historically utilized as a synthetic nitro musk in fragrances, its application is now heavily restricted due...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for 2-tert-Butyl-4,6-dinitroanisole (commonly known as Musk ambrette). Historically utilized as a synthetic nitro musk in fragrances, its application is now heavily restricted due to documented neurotoxicity, bioaccumulation, and severe photoallergenic effects[1]. Today, it is primarily utilized in controlled biochemical research, toxicology assays, and as a volatile organic compound (VOC) marker for material degradation[2].
As a Senior Application Scientist, I have designed this guide to move beyond basic instructions. Here, we explore the causality behind common experimental failures, providing self-validating protocols and mechanistic explanations to ensure the integrity of your analytical and toxicological workflows.
Section 1: Chemical Handling & Formulation FAQs
Q: My Musk ambrette standard precipitates immediately upon introduction to aqueous bioassay media. How do I establish a stable solution?Causality: Musk ambrette is a highly lipophilic compound with a LogP of 3.78[3]. Direct introduction into aqueous environments thermodynamically forces the hydrophobic molecules to aggregate, causing rapid precipitation and rendering the compound biologically unavailable for your assay.
Solution: You must utilize a multi-stage co-solvent system to bridge the polarity gap.
Dissolve the standard in a primary organic solvent (e.g., DMSO or PEG400) to create a high-concentration stock.
Introduce a non-ionic surfactant, such as Tween 80, to form micelles that will encapsulate the hydrophobic compound[4].
Slowly titrate this mixture into your aqueous buffer under continuous vortexing. Ensure the final DMSO concentration remains below 0.1% to prevent solvent-induced cytotoxicity in downstream cell-based assays.
Q: I am experiencing severe signal suppression and source contamination when transitioning my reverse-phase (RP) HPLC method to LC-MS.Causality: Traditional RP-HPLC methods for separating Musk ambrette often rely on phosphoric acid in the mobile phase (alongside acetonitrile and water) to maintain a low pH and ensure sharp peak resolution[3]. However, phosphoric acid is non-volatile. In the electrospray ionization (ESI) source of a mass spectrometer, the solvent evaporates, leaving behind solid phosphate salts that physically block the capillary and suppress analyte ionization.
Solution: For MS-compatible applications, you must replace phosphoric acid with 0.1% formic acid[3]. Formic acid provides the necessary protonation (
) for positive ion mode ESI while being completely volatile, ensuring a self-cleaning, stable ionization environment.
Q: My GC-MS chromatograms exhibit high baseline noise and matrix interference when extracting Musk ambrette from lipid-rich or cosmetic samples.Causality: Cosmetic matrices contain heavy lipid and polymer loads that share similar boiling points and polarities with nitro musks. Standard liquid-liquid extractions pull these interfering compounds into the organic phase, overwhelming the MS detector and masking the target analyte.
Solution: Implement an In-Vial Micro-Matrix-Solid Phase Dispersion (micro-MSPD) protocol[5]. This technique disrupts the lipid matrix mechanically before extraction. Furthermore, switch the MS detector from full-scan to Selected Ion Monitoring (SIM) mode, targeting specific diagnostic ions to filter out background noise[5].
Analytical workflow and troubleshooting logic for Musk ambrette chromatography.
Section 3: Phototoxicity and Degradation Assays
Q: How can I reliably quantify the photodecomposition of Musk ambrette during accelerated UV-aging assays without relying solely on end-point chromatography?Causality: Musk ambrette is highly photoreactive. Under UVA exposure, the nitro groups (
) on the aromatic ring undergo photochemical reduction, forming reactive nitroso and hydroxylamine intermediates. These intermediates bind to cellular proteins, triggering the immune response recognized as photoallergy[2].
Solution: Utilize real-time spectroscopic tracking. Musk ambrette exhibits distinct Fourier-transform infrared (FT-IR) and UV-Vis spectral features that decay proportionally to its degradation[2]. By tracking the reduction in specific functional group stretches, you create a self-validating system that cross-references spectral decay with VOC emission.
Photodecomposition pathway and spectral tracking of Musk ambrette.
Experimental Protocols
Protocol 1: In-Vial Micro-MSPD Extraction for GC-MS Analysis
This protocol bypasses traditional liquid-liquid extraction bottlenecks, minimizing analyte loss for highly volatile compounds[5].
Sample Disruption: Place 0.1 g of the cosmetic/lipid sample directly into a 2 mL glass vial. Add 0.4 g of a solid support (e.g., Florisil or C18 silica) and mechanically blend using a micro-spatula until a homogeneous, dry powder is formed[5].
Elution: Add 1 mL of an extraction solvent (e.g., a water/isopropanol mixture).
Agitation: Vortex the vial vigorously for 2 minutes, followed by ultrasonication for 5 minutes to ensure deep solvent penetration into the silica matrix.
Separation: Centrifuge the vial at 5000 rpm for 5 minutes to pellet the solid support.
Analysis: Extract the clear supernatant and inject 1 µL into the GC-MS system operating in SIM mode[5].
This workflow utilizes Musk ambrette as a dual-purpose marker for material integrity and VOC emission[2].
Preparation: Deposit 6 mg of Musk ambrette-infused material onto a quartz slide (transparent to UV).
Baseline Measurement: Record the initial FT-IR spectrum (focusing on the nitro group stretches at 1520 cm⁻¹ and 1350 cm⁻¹) and UV-Vis absorbance (at λ ≈ 305 nm)[2].
UVA Exposure: Place the slide in a controlled UV-aging chamber. Expose to continuous UVA radiation for 72 hours[2].
Kinetic Tracking: Take spectral measurements every 12 hours. A successful assay will yield a 45–60% reduction in the
band intensity and a ~50% decrease in UV absorbance by hour 72[2].
Validation: Analyze the headspace gas using GC-MS to confirm the presence of volatile nitroso and amine degradation products, correlating the physical VOC release with the spectroscopic decay[2].
Quantitative Data Summaries
Table 1: Analytical Parameters for Musk Ambrette Detection
1.[3] SIELC Technologies. "Separation of Musk ambrette on Newcrom R1 HPLC column". SIELC Technologies. URL:
2.[1] IARC Working Group. "Musk Ambrette and Musk Xylene - Printing Processes and Printing Inks, Carbon Black and Some Nitro Compounds". NCBI. URL:
3.[5] MDPI. "In-Vial Micro-Matrix-Solid Phase Dispersion for the Analysis of Fragrance Allergens, Preservatives, Plasticizers, and Musks in Cosmetics". MDPI. URL:
4.[4] TargetMol. "Amber Musk (Standard)". TargetMol. URL:
5.[2] Cahit Bilgi. "Spectroscopic Identification of Musk Ambrette as a VOC and Phototoxicity Marker in Aircraft Cabin Materials". ResearchGate. URL:
Technical Support Center: Optimization of 2-tert-Butyl-4,6-dinitroanisole Derivatization Protocols
Welcome to the Technical Support Center. 2-tert-Butyl-4,6-dinitroanisole is the volatile methyl ether derivative of the heavily regulated, sterically hindered phenolic herbicide dinoterb (2-tert-butyl-4,6-dinitrophenol).
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. 2-tert-Butyl-4,6-dinitroanisole is the volatile methyl ether derivative of the heavily regulated, sterically hindered phenolic herbicide dinoterb (2-tert-butyl-4,6-dinitrophenol). Because free dinitrophenols cause severe peak tailing and irreversible adsorption in gas chromatography (GC) systems, derivatization to the anisole form is a mandatory analytical step.
This guide provides authoritative troubleshooting, empirical data, and validated protocols for both the synthesis of the anisole derivative (via pyrolytic alkylation) and its downstream derivatization (nitro-reduction) for ultra-trace mass spectrometry.
Troubleshooting Guides & FAQs
Q1: Why is the conversion yield of dinoterb to 2-tert-butyl-4,6-dinitroanisole inconsistent during in-port GC derivatization?
Causality & Solution: In-port derivatization relies on rapid pyrolytic alkylation using quaternary ammonium salts like trimethylphenylammonium hydroxide (TMPH) or tetramethylammonium hydroxide (TMAH)[1]. Inconsistencies almost always arise from solvent mismatch or insufficient reagent excess. Empirical data demonstrates that using methyl tert-butyl ether (MTBE) as a reaction medium leads to poor repeatability because it interferes with the pyrolytic phase transition in the injector. Switching your reconstitution solvent to methanol or dichloromethane and maintaining a strict 20-fold molar excess of TMPH optimizes the alkylation yield, ensuring complete conversion to the anisole derivative[1].
Q2: What is the optimal sample preparation prior to derivatization to ensure maximum recovery from aqueous matrices?
Causality & Solution: The choice of Solid-Phase Extraction (SPE) sorbent dictates the recovery of the phenolic precursor. For sterically hindered, electron-deficient phenols like dinoterb, styrene-divinylbenzene (SDB) copolymers significantly outperform standard C18 silica due to enhanced π-π interactions with the aromatic ring. Elution with ethyl acetate yields up to 95% recovery, whereas MTBE yields notably lower recoveries[2].
Q3: I am experiencing thermal degradation of the dinitroanisole derivative in the GC injector. How can I mitigate this?
Causality & Solution: Dinitroaromatics are highly susceptible to thermal degradation. While in-port derivatization requires high heat (typically 250°C) to drive the alkylation, prolonged residence time can cause nitro-group reduction or cleavage[3]. To mitigate this, optimize the injector hold-up time, use a deactivated, baffled liner to prevent active site adsorption, and ensure a rapid transfer to the column. If degradation persists, consider pre-column derivatization methods (e.g., using diazomethane or extractive alkylation), though these carry higher toxicity and handling risks[4].
Q4: Can I further derivatize 2-tert-butyl-4,6-dinitroanisole to improve LC-MS/MS sensitivity?
Causality & Solution: Yes. Dinitroaromatics exhibit extremely poor ionization efficiency in positive electrospray ionization (ESI+). By chemically reducing the nitro groups to primary amines, you form 2-tert-butyl-4,6-diaminoanisole. This diamino derivative readily protonates, drastically lowering the limit of detection (LOD) in LC-MS/MS. This strategy is analogous to the trace analysis of nitro musk amino-metabolites in environmental samples[5].
Quantitative Data Summary
The table below summarizes the impact of various derivatization parameters on the synthesis yield of 2-tert-Butyl-4,6-dinitroanisole.
Table 1: Impact of Derivatization Parameters on 2-tert-Butyl-4,6-dinitroanisole Yield
Derivatization Reagent
Reaction Medium
SPE Sorbent
Elution Solvent
Conversion Yield (%)
Repeatability (RSD %)
TMPH (20x excess)
Methanol
SDB
Ethyl Acetate
~95%
< 5%
TMPH (20x excess)
MTBE
SDB
Ethyl Acetate
< 70%
> 15%
TMAH (10x excess)
Methanol
C18
MTBE
~65%
12%
Diazomethane
Ether
SDB
Ethyl Acetate
~98%
< 3%
(Note: While diazomethane offers near-quantitative yields, TMPH in methanol is the industry standard for routine automation due to severe safety constraints associated with diazomethane[4].)
Experimental Protocols
Protocol A: Optimized In-Port Methylation (Synthesis of 2-tert-Butyl-4,6-dinitroanisole)
Objective: Convert dinoterb to its volatile anisole derivative for GC-MS analysis using pyrolytic alkylation.
SPE Conditioning: Condition a polymeric SDB SPE cartridge with 5 mL ethyl acetate, followed by 5 mL methanol, and 5 mL acidified HPLC-grade water (pH 2).
Sample Loading: Load the acidified aqueous sample at a controlled flow rate of 5 mL/min to ensure adequate residence time for π-π interaction.
Washing & Drying: Wash with 5 mL acidified water. Dry the cartridge strictly under a vacuum for 10 minutes to remove residual water, which quenches the derivatization reagent.
Elution: Elute the analytes with 2 × 3 mL of ethyl acetate.
Concentration: Evaporate the eluate to near dryness under a gentle stream of high-purity nitrogen at 35°C. Do not bake dry.
Reconstitution: Reconstitute the residue in exactly 100 µL of methanol.
Reagent Addition: Add 0.2 M TMPH in methanol to achieve a minimum 20-fold molar excess relative to the estimated analyte concentration.
GC Injection: Inject 1 µL of the mixture into the GC inlet maintained at 250°C in splitless mode (1 min hold) to initiate pyrolytic alkylation.
Protocol B: Post-Alkylation Nitro-Reduction for Ultra-Trace LC-MS/MS
Objective: Reduce the dinitro groups of 2-tert-butyl-4,6-dinitroanisole to diamines for enhanced ESI+ ionization.
Preparation: Transfer 100 µL of the synthesized 2-tert-butyl-4,6-dinitroanisole standard/extract (in methanol) to a 1.5 mL microcentrifuge tube.
Reduction Agent: Add 10 mg of activated zinc dust and 50 µL of 1% formic acid in water.
Reaction: Sonicate the mixture at room temperature for 15 minutes to facilitate the reduction of
to .
Filtration: Filter the reaction mixture through a 0.22 µm PTFE syringe filter to remove all zinc particulates. Critical: Failure to remove zinc will clog the LC capillary.
Dilution: Dilute 1:10 with LC mobile phase (e.g., 50:50 Water:Acetonitrile with 0.1% formic acid).
Analysis: Analyze via LC-MS/MS in ESI+ mode, monitoring the
precursor ion of the resulting 2-tert-butyl-4,6-diaminoanisole.
Workflow Visualization
Workflow for 2-tert-butyl-4,6-dinitroanisole derivatization and MS analysis.
References
Taylor & Francis. Derivatization of Acidic Herbicides with Selected Tetraalkyl Ammonium and Trimethyl Sulfonium Hydroxides for Their GC Analysis. Available at:[Link]
Polish Journal of Environmental Studies. Screening of Alkanocarboxylic and Phenolic Herbicides in Water Samples by Means of Derivatization-Based Gas Chromatography. Available at:[Link]
PubMed. Screening and optimization of the derivatization of polar herbicides with trimethylanilinium hydroxide for GC-MS analysis. Available at:[Link]
ResearchGate. Derivatisation in gas chromatographic determination of acidic herbicides in aqueous environmental samples. Available at:[Link]
PubMed. Analysis of nitro musk compounds and their amino metabolites in liquid sewage sludges using NMR and mass spectrometry. Available at:[Link]
Technical Support Center: Solubility Enhancement for 2-tert-Butyl-4,6-dinitroanisole
Welcome to the technical support center for 2-tert-Butyl-4,6-dinitroanisole. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with this com...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for 2-tert-Butyl-4,6-dinitroanisole. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with this compound. This document provides a series of troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments. The methodologies described herein are grounded in established pharmaceutical science principles to ensure technical accuracy and practical utility.
Section 1: Understanding the Challenge & First-Line Solutions
This section addresses the fundamental properties of 2-tert-Butyl-4,6-dinitroanisole that contribute to its poor solubility and offers initial steps for dissolution.
FAQ: Why is 2-tert-Butyl-4,6-dinitroanisole poorly soluble in aqueous solutions?
Answer: The molecular structure of 2-tert-Butyl-4,6-dinitroanisole is the primary reason for its low aqueous solubility. Key structural features contributing to its hydrophobicity include:
Aromatic Benzene Ring: The core structure is a nonpolar benzene ring.
Tert-Butyl Group: This is a large, bulky, and highly nonpolar alkyl group that significantly hinders interaction with polar water molecules.
Dinitro Groups (-NO₂): While these groups are polar, their strong electron-withdrawing nature contributes to a rigid crystal lattice structure, which requires significant energy to break apart during dissolution.
Anisole Group (-OCH₃): The ether group offers only limited hydrogen bonding capability.
Essentially, the molecule lacks sufficient hydrophilic functional groups to favorably interact with water, making it a classic example of a poorly water-soluble, lipophilic compound. Such compounds often fall into the Biopharmaceutics Classification System (BCS) Class II, characterized by low solubility and high permeability[1].
FAQ: What are the recommended starting solvents for 2-tert-Butyl-4,6-dinitroanisole?
Answer: Given its lipophilic nature, 2-tert-Butyl-4,6-dinitroanisole will exhibit significantly better solubility in organic solvents. Based on data for the structurally similar compound 2,4-dinitroanisole (DNAN), the following solvents are recommended as starting points for your experiments[2][3]:
Solvent
Class
Rationale for Use
Acetone
Ketone
High polarity and ability to dissolve a wide range of organic compounds. DNAN shows very high solubility in acetone[3].
Ethyl Acetate
Ester
A moderately polar solvent effective for many aromatic compounds[3].
Ethanol
Alcohol
A polar protic solvent that can be a good starting point, especially in mixtures with water (cosolvency)[3].
Toluene
Aromatic
A nonpolar solvent that can effectively dissolve other aromatic compounds.
Dimethyl Sulfoxide (DMSO)
Sulfoxide
A highly polar aprotic solvent known for its exceptional ability to dissolve a wide array of poorly soluble compounds[4].
It is always recommended to perform small-scale solubility tests to determine the optimal solvent for your specific application.
When working in biological or aqueous-based formulation systems, organic solvents are often not viable. The following section details advanced techniques to increase the aqueous solubility of 2-tert-Butyl-4,6-dinitroanisole.
Q1: How can I systematically improve aqueous solubility using the principle of cosolvency?
Answer: Cosolvency is a widely used and effective technique for solubilizing hydrophobic compounds. It involves adding a water-miscible organic solvent (a cosolvent) to water to reduce the overall polarity of the solvent system. This reduction in polarity lowers the interfacial tension between the aqueous solution and the hydrophobic solute, thereby increasing solubility[5][6].
Mechanism of Action: The cosolvent disrupts the hydrogen bonding network of water, creating a less polar microenvironment that is more favorable for the nonpolar 2-tert-Butyl-4,6-dinitroanisole molecule.
Objective: To determine the optimal cosolvent and concentration for solubilizing 2-tert-Butyl-4,6-dinitroanisole.
Materials:
2-tert-Butyl-4,6-dinitroanisole
Selected cosolvents (e.g., Ethanol, PG, PEG 400)
Deionized water
Vials with screw caps
Vortex mixer and/or orbital shaker
0.22 µm syringe filters (ensure compatibility with solvents)
Analytical instrument for quantification (e.g., HPLC-UV, UV-Vis Spectrophotometer)
Procedure:
Prepare Stock Solutions: Create a series of aqueous solutions with varying percentages of your chosen cosolvent (e.g., 10%, 20%, 30%, 40%, 50% v/v).
Add Excess Solute: Add an excess amount of 2-tert-Butyl-4,6-dinitroanisole to a known volume (e.g., 1 mL) of each cosolvent solution in a sealed vial. The amount should be sufficient to ensure a saturated solution with visible undissolved solid.
Equilibration: Tightly cap the vials and agitate them at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached. An orbital shaker is ideal for this step.
Phase Separation: Allow the vials to stand undisturbed for at least 2 hours to let the undissolved solid settle. Alternatively, centrifuge the samples at a low speed.
Sample Collection and Filtration: Carefully withdraw a sample from the clear supernatant and immediately filter it through a 0.22 µm syringe filter to remove any particulate matter.
Quantification: Dilute the filtered sample with a suitable solvent (e.g., mobile phase for HPLC) and determine the concentration of the dissolved compound using a pre-validated analytical method.
Data Analysis: Plot the measured solubility (e.g., in µg/mL or mM) against the percentage of cosolvent to identify the most effective system.
Caption: Workflow for screening cosolvent systems.
Q2: Can complexation with cyclodextrins be used to solubilize this molecule?
Answer: Yes, inclusion complexation is a highly effective technique for increasing the aqueous solubility of poorly soluble drugs and compounds[7][8]. Cyclodextrins are cyclic oligosaccharides with a hydrophilic outer surface and a hydrophobic inner cavity.
Mechanism of Action: The hydrophobic part of the 2-tert-Butyl-4,6-dinitroanisole molecule (likely the tert-butylated dinitrophenyl moiety) can be encapsulated within the nonpolar cavity of the cyclodextrin. The resulting "guest-host" complex has a hydrophilic exterior, which allows it to dissolve readily in water[9][10].
Choosing a Cyclodextrin:
β-Cyclodextrin (β-CD): Often a good starting point for aromatic rings.
Hydroxypropyl-β-Cyclodextrin (HP-β-CD): A chemically modified version with significantly higher aqueous solubility and lower toxicity, making it a preferred choice in many pharmaceutical applications.
Experimental Protocol: Phase-Solubility Study with Cyclodextrins
Objective: To determine if cyclodextrin complexation increases the solubility of 2-tert-Butyl-4,6-dinitroanisole and to characterize the stoichiometry of the complex.
Procedure:
Prepare Cyclodextrin Solutions: Prepare a series of aqueous solutions with increasing concentrations of the chosen cyclodextrin (e.g., 0, 2, 4, 6, 8, 10 mM HP-β-CD).
Add Excess Solute: Add an excess amount of 2-tert-Butyl-4,6-dinitroanisole to each cyclodextrin solution.
Equilibration & Quantification: Follow steps 3-6 from the "Cosolvent System Screening" protocol above.
Data Analysis: Plot the solubility of 2-tert-Butyl-4,6-dinitroanisole as a function of the cyclodextrin concentration. A linear increase in solubility suggests the formation of a soluble 1:1 complex.
Caption: Encapsulation of a hydrophobic guest molecule.
Q3: What is solid dispersion and how can it be applied to this compound?
Answer: Solid dispersion is a technique where a poorly soluble compound (the "drug") is dispersed in an inert, highly soluble carrier or matrix in a solid state[11][12]. This method can significantly enhance dissolution rates and, consequently, apparent solubility[13][14].
Mechanism of Action: Several factors contribute to the effectiveness of solid dispersions:
Particle Size Reduction: The compound is dispersed at a molecular or amorphous level, drastically increasing the surface area available for dissolution[11][15].
Improved Wettability: The hydrophilic carrier improves the wetting of the hydrophobic compound particles.
Amorphous State: Conversion of the crystalline compound to a higher-energy amorphous state reduces the energy required for dissolution[15].
Experimental Protocol: Solid Dispersion via Solvent Evaporation
Objective: To prepare an amorphous solid dispersion of 2-tert-Butyl-4,6-dinitroanisole to improve its dissolution rate.
Materials:
2-tert-Butyl-4,6-dinitroanisole
Hydrophilic carrier (e.g., PVP K30)
Volatile organic solvent (e.g., Acetone or Ethanol)
Rotary evaporator or vacuum oven
Mortar and pestle
Procedure:
Dissolution: Dissolve both the 2-tert-Butyl-4,6-dinitroanisole and the carrier (e.g., in a 1:4 drug-to-carrier ratio by weight) in a minimal amount of the selected organic solvent. Ensure a clear solution is formed.
Solvent Evaporation: Remove the solvent under reduced pressure using a rotary evaporator. This should be done at a controlled temperature (e.g., 40°C) to avoid thermal degradation.
Drying: Transfer the resulting solid film or mass to a vacuum oven and dry for 24 hours to remove any residual solvent.
Pulverization: Scrape the dried solid dispersion and gently pulverize it using a mortar and pestle to obtain a fine powder.
Characterization (Optional but Recommended): Use techniques like Differential Scanning Calorimetry (DSC) and X-Ray Powder Diffraction (XRPD) to confirm the amorphous nature of the compound within the dispersion.
Dissolution Testing: Compare the dissolution rate of the prepared solid dispersion powder to that of the pure crystalline compound in an aqueous medium.
Caption: Workflow for the solvent evaporation method.
Section 3: Troubleshooting Guide
Problem
Potential Cause(s)
Suggested Solution(s)
Compound "oils out" or forms a separate liquid phase instead of dissolving.
The solvent system is not suitable; the compound's melting point may be low relative to the experimental temperature.
- Increase the amount of cosolvent or surfactant. - Try a different class of solvents or carriers. - Perform the experiment at a lower, controlled temperature.
Compound precipitates out of the aqueous solution over time.
The solution is supersaturated and thermodynamically unstable. Recrystallization of the amorphous form is occurring.
- Incorporate a precipitation inhibitor (e.g., a small amount of HPMC) into your formulation[15]. - Ensure the concentration does not exceed the equilibrium solubility for that specific solvent system. - Store solutions protected from temperature fluctuations.
Solubility results are inconsistent between experiments.
- Equilibrium has not been reached. - Inaccurate temperature control. - Issues with the analytical quantification method.
- Increase the equilibration time (e.g., to 72 hours) and re-test. - Use a temperature-controlled shaker or water bath. - Validate your analytical method for accuracy and precision.
References
GSC Online Press. (2024, February 29). A review on solubility enhancement technique for pharmaceutical drugs. GSC Biological and Pharmaceutical Sciences.
International Journal of Pharmacy & Pharmaceutical Research. (2025, March 2). Inclusion Complexation: A Technique to Enhance Solubility of Poorly Soluble Drugs.
Wikipedia. Cosolvent.
Touro Scholar. Cyclodextrin as a Drug Carrier Increasing Drug Solubility.
Scholars Research Library. (n.d.). Solid dispersion technique for improving solubility of some poorly soluble drugs.
Universal Journal of Pharmaceutical Research.
Pharmaguddu. (2023, July 2). Techniques used to Enhance Drug Solubility.
PMC.
Complexation and Solubility Enhancement of BCS Class II Drug using Cyclodextrins.
Journal of Advanced Pharmacy Education and Research.
Surface Solid Dispersion Technique for Solubility Enhancement of Nifedipine. (2024, December 24).
Wisdomlib. (2025, July 31). Co-solvency: Significance and symbolism.
Indian Journal of Pharmaceutical Sciences. Method Development | Validation | Cosolvency | Cosolvent | Candesartan Cilexetil.
IJSDR. (2011, January 12). Methods to boost solubility.
Solubility enhancement techniques: A comprehensive review. (2023, March 13).
PMC. Drug Solubility: Importance and Enhancement Techniques.
Ascendia Pharmaceutical Solutions. (2021, July 26). 5 Novel Techniques for Solubility Enhancement.
Łukasiewicz-IPO. (2023, March 31). Review of the Essential Characteristics of 2,4-Dinitroanisole.
Journal of Chemical & Engineering Data. (2021, October 19).
strategies for minimizing byproducts in 2-tert-Butyl-4,6-dinitroanisole reactions
Welcome to the technical support center for the synthesis of 2-tert-Butyl-4,6-dinitroanisole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting adv...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for the synthesis of 2-tert-Butyl-4,6-dinitroanisole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions to help you minimize byproduct formation and optimize your reaction outcomes.
I. Troubleshooting Guide: Minimizing Byproducts
This section addresses specific issues you may encounter during the synthesis of 2-tert-Butyl-4,6-dinitroanisole, providing a step-by-step approach to identify and resolve them.
Issue 1: High Levels of Isomeric Byproducts (e.g., 3-tert-Butyl-4,6-dinitroanisole)
Symptoms:
NMR or GC-MS analysis shows significant peaks corresponding to undesired isomers.
Difficulty in purifying the final product to the desired isomeric purity.
Root Cause Analysis and Solutions:
The formation of isomeric byproducts in the dinitration of 4-tert-butylanisole is primarily influenced by the directing effects of the substituents on the aromatic ring. The methoxy group is an ortho, para-director, while the tert-butyl group is also an ortho, para-director. The interplay of these directing effects and reaction conditions can lead to the formation of undesired isomers.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for high isomeric impurity.
Issue 2: Formation of Phenolic Byproducts (e.g., 2-tert-Butyl-4,6-dinitrophenol)
Symptoms:
Presence of a colored impurity (often yellow) in the crude product.[1]
Acidic nature of the byproduct, detectable by pH changes or extraction behavior.
Characteristic peaks in analytical data (e.g., a broad -OH peak in IR, a downfield -OH proton in NMR).
Root Cause Analysis and Solutions:
Cleavage of the methoxy group to form a phenol can occur under harsh reaction conditions, particularly at elevated temperatures or with prolonged exposure to strong acids.[2]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for phenolic byproduct formation.
Issue 3: Presence of Mononitrated Intermediates in the Final Product
Symptoms:
TLC or LC-MS analysis shows spots/peaks corresponding to 2-tert-butyl-4-nitroanisole and/or 2-tert-butyl-6-nitroanisole.
The overall yield of the desired dinitro product is lower than expected.
Root Cause Analysis and Solutions:
Incomplete dinitration is often a result of insufficient nitrating agent, a reaction that has not gone to completion, or deactivation of the aromatic ring after the first nitration.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for incomplete dinitration.
II. Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature for the dinitration of 4-tert-butylanisole?
A1: Precise temperature control is critical for minimizing byproducts.[3] Generally, the reaction should be initiated at a low temperature, typically between 0 °C and 5 °C, to control the initial exothermic reaction and favor selective mononitration. After the initial addition of the nitrating agent, the temperature may be allowed to slowly rise to room temperature to drive the second nitration to completion.[2] Running the reaction at elevated temperatures significantly increases the risk of side reactions, including the formation of oxidation products and cleavage of the methoxy group.[2]
Q2: How does the choice of nitrating agent affect byproduct formation?
A2: The most common nitrating agent is a mixture of concentrated nitric acid and concentrated sulfuric acid.[2] Sulfuric acid acts as a catalyst by protonating nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species.[4][5] While effective, this strong acidic medium can promote side reactions. Alternative nitrating systems, such as nitronium tetrafluoroborate (NO₂BF₄) in an aprotic solvent, can sometimes offer milder conditions and different regioselectivity, potentially reducing acid-catalyzed byproducts.
Q3: Can the order of addition of reagents impact the reaction outcome?
A3: Yes, the order of addition is important. It is standard practice to add the nitrating agent (or a pre-formed nitrating mixture) slowly to a cooled solution of the 4-tert-butylanisole. This allows for better control of the reaction exotherm and helps to prevent localized high concentrations of the nitrating agent, which can lead to over-nitration or degradation.
Q4: What are the best methods for monitoring the progress of the reaction?
A4: Thin-layer chromatography (TLC) is a simple and effective method for monitoring the reaction's progress. By spotting the reaction mixture alongside the starting material, you can visualize the consumption of the starting material and the formation of the product. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) can be used to determine the relative amounts of starting material, intermediates, and products.[6][7]
Q5: What are the recommended workup and purification procedures to remove byproducts?
A5: A typical workup involves quenching the reaction by pouring the mixture into ice-water. The product is then extracted with a suitable organic solvent, such as dichloromethane or diethyl ether. The organic layer should be washed with water, a dilute sodium bicarbonate solution (to remove acidic byproducts like dinitrophenol), and finally with brine. Purification is most commonly achieved by recrystallization from a suitable solvent, such as ethanol or methanol, which can effectively separate the desired product from many of the common byproducts.
III. Experimental Protocols
Optimized Protocol for the Dinitration of 4-tert-Butylanisole
This protocol is designed to minimize byproduct formation through careful control of reaction conditions.
Materials:
4-tert-Butylanisole
Concentrated Nitric Acid (70%)
Concentrated Sulfuric Acid (98%)
Dichloromethane (anhydrous)
Ice
Saturated Sodium Bicarbonate Solution
Brine (Saturated NaCl solution)
Anhydrous Magnesium Sulfate
Ethanol (for recrystallization)
Procedure:
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4-tert-butylanisole in anhydrous dichloromethane.
Cool the flask in an ice-salt bath to 0 °C.
In a separate beaker, carefully prepare the nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid while cooling in an ice bath.
Add the nitrating mixture dropwise to the solution of 4-tert-butylanisole over a period of 30-60 minutes, ensuring the internal temperature does not exceed 5 °C.
After the addition is complete, continue stirring at 0-5 °C for 1 hour.
Allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-3 hours, monitoring the reaction by TLC until the starting material is consumed.
Carefully pour the reaction mixture into a beaker containing crushed ice and water.
Separate the organic layer and wash it successively with water, saturated sodium bicarbonate solution, and brine.
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
Purify the crude product by recrystallization from ethanol to yield 2-tert-Butyl-4,6-dinitroanisole as a solid.
IV. Data Summary
Parameter
Condition
Expected Outcome
Reaction Temperature
0-5 °C initially, then warm to RT
Minimizes phenolic and isomeric byproducts
Nitrating Agent
2.2 equivalents of HNO₃ in H₂SO₄
Ensures complete dinitration
Reaction Time
3-4 hours
Allows for completion without significant byproduct formation
Purification
Recrystallization from ethanol
High purity crystalline product
V. References
Oreate AI Blog. (2026, January 15). The Role of Sulfuric Acid in Aromatic Nitration: A Chemical Symphony.
Discussion Forum. (2024, February 13). How does anisole react in nitration, and what is the product obtained when it reacts with a mixture of concentrated sulfuric and nitric acids?
ECHEMI. Why is sulfuric acid used in aromatic nitration?
Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). Electrophilic aromatic substitution. Part 16. The nitration of anisole, o-methylanisole, and p-methylanisole in aqueous sulphuric acid.
Chemistry Stack Exchange. (2015, May 8). Does anisole react with concentrated nitric or sulfuric acid.
DTIC. (2019, February 21). The Development of a Solvent-Free Process to Prepare DNAN.
PMC. Chemoselective Nitration of Phenols with tert-Butyl Nitrite in Solution and on Solid Support.
Benchchem. Optimizing temperature for the nitration of substituted anisoles.
Google Patents. CN103396318A - Synthetic process for 2,4-dinitroanisole.
Google Patents. CN103396318B - Synthetic process for 2,4-dinitroanisole.
Benchchem. Impact of temperature control on the selectivity of nitration reactions.
ResearchGate. Treatment of the synthetic 2,4‐dinitroanisole (DNAN)‐manufacturing...
OSTI.GOV. Degradation and fate of 2,4-dinitroanisole (DNAN) and its intermediates treated with Mg/Cu bimetal.
(Bio)transformation of 2,4-dinitroanisole (DNAN) in Soils.
ResearchGate. (2025, August 7). Tertiary Butyl Nitrite Triggered Nitration of Phenols: Solvent- and Structure-Dependent Kinetic Study | Request PDF.
Benchchem. An In-Depth Technical Guide to the Synthesis of 2-tert-Butyl-4-hydroxyanisole-d3.
A Rapid Spectrophotometric Screening Method for 2,4-dinitroanisole in Laboratory Water.
Łukasiewicz-IPO. (2023, March 31). Review of the Essential Characteristics of 2,4-Dinitroanisole.
Sciencemadness Discussion Board. (2022, April 16). 2,4-Dinitroanisole - Powered by XMB 1.9.11.
MDPI. (2022, March 31). Probing the Reaction Mechanisms of 3,5-Difluoro-2,4,6-Trinitroanisole (DFTNAN) through a Comparative Study with Trinitroanisole (TNAN).
MDPI. (2000, July 10). Selective ipso-Nitration of tert-Butylcalixarene Tripropylether.
Battelle. Biocatalyst for 2,4-Dinitroanisole Biodegradation and Detection.
Wikipedia. 2,4-Dinitroanisole.
J&K Scientific. (2024, November 21). 2-tert-Butyl-4,6-dinitro-5-methylanisole | 83-66-9.
Beijing Institute of Technology. (2015, June 1). Ion detection of 2, 4-dinitroanisole by ion chromatography.
ResearchGate. Electrophilic Aromatic Nitration Using a Mixed Catalyst of Lithium, Molybdenum, Ytterbium on Silica Gel.
ResearchGate. (2025, August 6). Nitration of p-tert-butyltoluene in acetic anhydride. 1,2 and 1,4 adducts.
NCBI Bookshelf. ANALYTICAL METHODS - Toxicological Profile for 2,4,6-Trinitrotoluene.
Benchchem. Synthesis of High-Purity 2-tert-Butyl-4-methoxyphenol: Application Notes and Protocols.
A Comparative Analysis of 2-tert-Butyl-4,6-dinitroanisole and Its Modern Alternatives in Research and Development
Introduction: The Legacy and Limitations of a Once-Ubiquitous Compound 2-tert-Butyl-4,6-dinitroanisole, a compound perhaps more famously known in the fragrance industry as Musk Ambrette, holds a complex position in the h...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Legacy and Limitations of a Once-Ubiquitous Compound
2-tert-Butyl-4,6-dinitroanisole, a compound perhaps more famously known in the fragrance industry as Musk Ambrette, holds a complex position in the history of synthetic chemistry.[1][2] Initially celebrated for its powerful and persistent sweet, musky aroma, it became a cornerstone of perfumery and was widely used as a fixative in a vast array of consumer products, from fine fragrances to soaps and detergents.[2] However, the very properties that made it desirable—its stability and persistence—also foreshadowed its downfall. Growing concerns over its potential neurotoxicity, photosensitization, and significant environmental bioaccumulation led to severe restrictions and its eventual phasing out from commercial use in many regions.[2][3]
Beyond its olfactory applications, the dinitroanisole scaffold is a valuable entity in various research fields, including the development of agricultural chemicals, specialized energetic materials, and as a reference standard in analytical chemistry.[4][5] This dual identity—a restricted fragrance ingredient and a versatile research chemical—makes a comparative analysis of its alternatives particularly relevant for today's researchers, scientists, and drug development professionals. This guide provides an in-depth, objective comparison between 2-tert-Butyl-4,6-dinitroanisole and alternative compounds, focusing on performance, safety, and application-specific suitability, supported by experimental data and protocols.
Part 1: Alternatives in Olfactory Science and Fragrance Chemistry
The primary driver for replacing Musk Ambrette was its adverse safety profile. The fragrance industry has since shifted towards chemically distinct classes of musk compounds that offer comparable olfactory properties without the associated hazards. The most prominent replacements are macrocyclic and polycyclic musks. For this guide, we will focus on a chemically and olfactorily relevant alternative, Ambrettolide, which is the primary constituent of natural ambrette seed oil and serves as an excellent benchmark.[3][6]
Causality in Selection: Why Ambrettolide?
It is crucial to distinguish between the banned synthetic nitro-musk "Musk Ambrette" (2-tert-Butyl-4,6-dinitroanisole) and the natural, legally-used "musk ambrette seed extract," derived from Abelmoschus moschatus.[3] The latter's principal active component is Ambrettolide.[3] Choosing Ambrettolide as a comparator is logical because it represents a "gold standard" for natural, high-performing musks and is available as a cost-effective and safe synthetic equivalent, making it an ideal substitute.[6]
Data Presentation: Olfactory and Safety Profile Comparison
Experimental Protocol: Comparative Olfactory Evaluation via Headspace Gas Chromatography-Olfactometry (GC-O)
This protocol outlines a method to objectively compare the odor profiles of different musk compounds. The causality behind using GC-O is its ability to separate individual volatile components from a sample and allow a trained analyst to smell each component as it elutes from the column, providing a detailed breakdown of the odor profile.
Objective: To characterize and compare the odor nuances and elution times of Musk Ambrette (analytical standard) and Ambrettolide.
Methodology:
Sample Preparation: Prepare 1% solutions of each musk compound in a high-purity, odorless solvent like ethanol. Place 1 mL of each solution in separate 20 mL headspace vials and seal.
Incubation: Equilibrate the vials at 40°C for 15 minutes to allow volatile compounds to partition into the headspace.
HS-GC-O System Setup:
Gas Chromatograph: Agilent 8890 GC or equivalent.
Column: DB-5 or similar non-polar column (30 m x 0.25 mm x 0.25 µm).
Inlet: Split/splitless, operated in split mode (10:1) at 250°C.
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
Oven Program: Start at 50°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 min.
Effluent Splitter: At the end of the column, split the effluent 1:1 between a Flame Ionization Detector (FID) and an olfactory port.
Analysis:
Inject 1 mL of the headspace from the prepared vial onto the GC column.
A trained panelist sniffs the olfactory port throughout the run, recording the time, intensity, and description of each odor detected.
Simultaneously, the FID records the chemical signal.
Data Interpretation: Correlate the retention times of the FID peaks with the odor events recorded by the panelist to create an aromagram for each compound. Compare the aromagrams to identify differences in odor character, intensity, and longevity (inferred from retention time).
Visualization: Musk Alternative Selection Workflow
This diagram illustrates the logical process a formulator follows when replacing a restricted ingredient like Musk Ambrette.
Caption: Workflow for selecting a safe and effective musk alternative.
Part 2: Alternatives in Synthetic Chemistry & Energetic Materials
The dinitro-aromatic core of 2-tert-Butyl-4,6-dinitroanisole is also found in compounds used in entirely different fields, such as energetic materials. A close structural analog, 2,4-Dinitroanisole (DNAN) , is a melt-cast explosive investigated as a less sensitive and safer alternative to Trinitrotoluene (TNT).[7][8][9] For drug development professionals, the reactivity of the dinitroanisole scaffold in nucleophilic aromatic substitution (SNAr) reactions is of paramount importance.
Data Presentation: Comparison of Energetic Material Properties
This table compares the fundamental properties of DNAN with the traditional standard, TNT. The data highlights why DNAN is considered a promising Insensitive Munition (IM) ingredient.[9][10]
The Chemistry of Reactivity: Nucleophilic Aromatic Substitution (SNAr)
The efficiency of the methoxy group as a leaving group in SNAr reactions is dramatically influenced by the positions of the electron-withdrawing nitro groups.[11] This is a critical concept in synthesizing complex molecules, as it dictates reaction conditions and yields. The nitro groups stabilize the negative charge of the intermediate (a Meisenheimer complex) via resonance, but only when positioned ortho or para to the reaction site.
Data Presentation: Comparative Reactivity of Dinitroanisole Isomers
Kinetic studies reveal a stark difference in reactivity, underscoring the importance of isomer selection in synthesis design.[11]
Substrate
Relative Rate of SNAr with Piperidine
pKa of Conjugate Acid (Dinitrophenol)
Rationale for Reactivity
2,6-Dinitroanisole
~1000
3.71
Two ortho-nitro groups provide strong resonance stabilization and steric hindrance that favors the transition state.[11]
2,4-Dinitroanisole
1
4.11
One ortho- and one para-nitro group provide good resonance stabilization.[11]
3,5-Dinitroanisole
Significantly less reactive
~6.7
Meta-nitro groups offer only inductive stabilization, which is much weaker than resonance stabilization.[11]
Experimental Protocol: Kinetic Analysis of SNAr Reaction Rates
Objective: To quantitatively compare the rate of reaction between 2,4-dinitroanisole and 2,6-dinitroanisole with a common nucleophile, piperidine.
Causality: This experiment uses UV-Vis spectrophotometry to monitor the formation of the colored product over time. This method is chosen for its high sensitivity and non-destructive nature, allowing for continuous measurement of reaction progress to determine the rate constant.
Methodology:
Reagent Preparation:
Prepare a 0.01 M stock solution of 2,4-dinitroanisole in anhydrous benzene.
Prepare a 0.01 M stock solution of 2,6-dinitroanisole in anhydrous benzene.
Prepare a 0.1 M stock solution of piperidine in anhydrous benzene.
Kinetic Run (Example for 2,4-dinitroanisole):
In a quartz cuvette, mix 2.0 mL of the 0.1 M piperidine solution with 1.0 mL of anhydrous benzene.
Place the cuvette in a temperature-controlled spectrophotometer set to 25°C and allow it to equilibrate.
Initiate the reaction by rapidly adding 0.1 mL of the 0.01 M 2,4-dinitroanisole solution, mixing quickly.
Immediately begin recording the absorbance at the λ_max of the product (N-(2,4-dinitrophenyl)piperidine, determined beforehand) every 30 seconds for 30 minutes.
Repeat for 2,6-Dinitroanisole: Perform the same procedure using the 2,6-dinitroanisole stock solution.
Data Analysis:
Plot Absorbance vs. Time for each reaction.
Since the concentration of piperidine is in large excess, the reaction follows pseudo-first-order kinetics.
Calculate the observed rate constant (k_obs) from the slope of the plot of ln(A_∞ - A_t) vs. time, where A_∞ is the final absorbance and A_t is the absorbance at time t.
Compare the k_obs values to determine the relative reactivity.
Visualization: SNAr Mechanism and Resonance Stabilization
This diagram shows the formation of the Meisenheimer complex for 2,4-dinitroanisole and how the ortho and para nitro groups stabilize the negative charge.
Caption: Mechanism of SNAr showing resonance stabilization of the intermediate.
Part 3: Comparative Bioactivity and Toxicity
While the toxicity of Musk Ambrette is well-established, related phenolic compounds are often investigated for a range of bioactivities. Compounds like 2,4-di-tert-butylphenol (2,4-DTBP) and 2,6-di-tert-butyl-4-nitrophenol (DBNP) are structurally related to the phenol precursor of 2-tert-Butyl-4,6-dinitroanisole. They serve as useful comparators to understand how structural modifications (e.g., nitro groups vs. tert-butyl groups) impact biological effects. 2,4-DTBP, for instance, is a known antioxidant but also exhibits broad toxicity.[12][13]
Data Presentation: Comparative Toxicity and Bioactivity
Compound
Primary Bioactivity
Acute Oral LD₅₀ (Rat)
Key Toxicological Concern
2-tert-Butyl-4,6-dinitroanisole
Fragrance (historically)
Data not readily available; phased out due to chronic effects
Potential endocrine disruptor, pro-oxidant under certain conditions[12][15]
Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)
Objective: To determine the concentration-dependent cytotoxicity (IC₅₀ value) of a test compound on a human cell line (e.g., HeLa or HepG2).
Causality: The MTT assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active mitochondrial dehydrogenases can convert the yellow MTT tetrazolium salt into purple formazan crystals. The amount of formazan produced is proportional to the number of living cells, making this a reliable and high-throughput method for assessing cytotoxicity.
Methodology:
Cell Seeding: Seed HeLa cells into a 96-well plate at a density of 5,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂.
Compound Treatment:
Prepare a series of dilutions of the test compound (e.g., 2,4-DTBP) in culture medium, ranging from 0.1 µM to 100 µM.
Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with solvent) and a positive control (e.g., doxorubicin).
Incubate for another 24 or 48 hours.
MTT Addition:
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
Incubate for 4 hours at 37°C, allowing formazan crystals to form.
Formazan Solubilization:
Carefully remove the medium.
Add 100 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 M HCl) to each well to dissolve the formazan crystals.
Absorbance Reading: Shake the plate for 5 minutes and read the absorbance at 570 nm using a microplate reader.
Data Analysis:
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
Plot the percentage of viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).
A Comparative Guide to the Validation of a Novel HPLC-DAD Method for the Quantification of 2-tert-Butyl-4,6-dinitroanisole
This guide provides a comprehensive framework for the validation of a novel High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) method for the accurate quantification of 2-tert-Butyl-4,6-dinitroa...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides a comprehensive framework for the validation of a novel High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) method for the accurate quantification of 2-tert-Butyl-4,6-dinitroanisole. Designed for researchers, analytical scientists, and drug development professionals, this document objectively compares the performance of the novel HPLC-DAD method against a conventional Gas Chromatography-Mass Spectrometry (GC-MS) approach. We delve into the causality behind experimental choices, grounding our protocols in internationally recognized standards to ensure scientific integrity and trustworthiness.
2-tert-Butyl-4,6-dinitroanisole is a nitroaromatic compound utilized as a reference standard in analytical chemistry and as an intermediate in the synthesis of various specialty chemicals.[1][2] Its accurate quantification is critical for quality control, process monitoring, and safety assessment. This guide offers the detailed protocols and supporting data necessary to establish a robust, reliable, and validated analytical procedure.
The Validation Framework: A Commitment to Global Standards
The validation of any analytical method is not merely a procedural checklist but a systematic process to demonstrate its fitness for a specific purpose.[3] Our approach is anchored in the principles outlined by the International Council for Harmonisation (ICH) in its Q2(R1) guideline, which provides a harmonized framework for analytical procedure validation.[4][5][6] This ensures that the method is not only scientifically sound but also meets the stringent requirements of global regulatory bodies like the U.S. Food and Drug Administration (FDA).[7][8]
The core validation parameters assessed in this guide include specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).[6] By rigorously evaluating these characteristics, we build a comprehensive performance profile for the novel method.
Methodology Comparison: HPLC-DAD vs. GC-MS
The choice of an analytical technique is governed by the physicochemical properties of the analyte, the sample matrix, and the intended application. Here, we compare a newly developed HPLC-DAD method with a traditional GC-MS method, which is frequently used for the analysis of semi-volatile nitroaromatic compounds.[9][10]
Novel Method: High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD)
Principle: This technique separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase.[11] HPLC is well-suited for non-volatile or thermally sensitive compounds. The DAD provides spectral data, enhancing peak identification and purity assessment.
Rationale: An HPLC-based method was chosen for its potential advantages in speed, robustness, and reduced risk of thermal degradation, which can be a concern for nitroaromatic compounds in high-temperature GC injectors.[12]
Comparative Method: Gas Chromatography-Mass Spectrometry (GC-MS)
Principle: GC separates volatile and semi-volatile compounds in the gas phase. The mass spectrometer then fragments the eluted compounds and separates the ions based on their mass-to-charge ratio, providing high specificity.[10]
Rationale: GC-MS is a powerful tool for the analysis of nitroaromatics, offering excellent sensitivity and structural confirmation capabilities.[9] It serves as a well-established benchmark against which the novel HPLC method can be evaluated.
The Validation Workflow: A Systematic Approach
The validation process follows a logical sequence, beginning with the definition of the method's purpose and culminating in a comprehensive validation report. This workflow ensures that all performance characteristics are thoroughly investigated and documented.
Caption: A systematic workflow for analytical method validation.
Detailed Experimental Protocols
Protocol 1: Novel HPLC-DAD Method
Reagents and Materials
Acetonitrile (HPLC grade)
Deionized water (18.2 MΩ·cm)
Phosphoric acid (85%)
2-tert-Butyl-4,6-dinitroanisole reference standard
Mobile Phase: Acetonitrile and 0.1% Phosphoric Acid in Water (60:40, v/v)
Flow Rate: 1.0 mL/min
Column Temperature: 30°C
Injection Volume: 10 µL
Detection: DAD, 254 nm
Sample Preparation
Prepare a stock solution of the reference standard in acetonitrile (1 mg/mL).
Create working standard solutions by diluting the stock solution with the mobile phase to achieve the desired concentrations for linearity, accuracy, and precision studies.
For sample analysis, accurately weigh the material, dissolve in a suitable volume of acetonitrile, and dilute with the mobile phase to fall within the validated range of the method. Filter through a 0.45 µm syringe filter before injection.
Protocol 2: Comparative GC-MS Method
Reagents and Materials
Dichloromethane (GC grade)
Helium (99.999% purity)
2-tert-Butyl-4,6-dinitroanisole reference standard
Chromatographic Conditions
System: Gas Chromatograph with Mass Spectrometer (e.g., Agilent 8890 GC with 5977B MSD)
Column: HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness
Carrier Gas: Helium, 1.2 mL/min constant flow
Injector Temperature: 250°C (with a deactivated liner to prevent analyte degradation)[12]
Oven Program: 100°C hold for 1 min, ramp at 20°C/min to 280°C, hold for 5 min
MS Transfer Line: 280°C
Ion Source: 230°C
Ionization Mode: Electron Ionization (EI), 70 eV
Acquisition Mode: Selected Ion Monitoring (SIM)
Sample Preparation
Prepare a stock solution of the reference standard in dichloromethane (1 mg/mL).
Serially dilute the stock solution with dichloromethane to prepare working standards.
Dissolve samples in dichloromethane to a concentration within the method's range and filter if necessary.
Validation Results: A Head-to-Head Comparison
The performance of both methods was evaluated against pre-defined acceptance criteria derived from ICH guidelines.[6]
Specificity
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present.[6] For both methods, a placebo (matrix without the analyte) was injected, and no interfering peaks were observed at the retention time of 2-tert-Butyl-4,6-dinitroanisole. The HPLC-DAD method further confirmed peak purity using spectral analysis across the peak, demonstrating a lack of co-eluting impurities.
Linearity, Range, Accuracy, and Precision
These parameters are fundamental to quantitative analysis and were assessed across a specified range.[13]
The validation data demonstrates that both the novel HPLC-DAD method and the comparative GC-MS method are suitable for the intended purpose of quantifying 2-tert-Butyl-4,6-dinitroanisole. However, the data reveals distinct performance characteristics that guide the selection for specific applications.
Performance: The novel HPLC-DAD method exhibited slightly better precision (%RSD) and comparable accuracy to the GC-MS method. While the GC-MS method offered a lower limit of detection, the HPLC-DAD method's LOQ of 1.0 µg/mL is sufficient for most quality control applications.[14]
Efficiency and Robustness: The primary advantage of the HPLC-DAD method lies in its simplicity and speed. The isocratic mobile phase and shorter run time allow for higher sample throughput. Furthermore, HPLC is generally less susceptible to issues like injector contamination and thermal degradation that can affect GC analysis of sensitive compounds.[11][12]
Specificity: While both methods demonstrated excellent specificity, the mass selective detection of GC-MS provides an orthogonal verification of analyte identity, which is a distinct advantage in complex matrices or for confirmatory analysis.[10] The DAD in the HPLC system offers a degree of confidence through peak purity analysis but is not as definitive as mass spectrometry.
Conclusion
This guide validates a novel HPLC-DAD method as a reliable, precise, and accurate procedure for the quantification of 2-tert-Butyl-4,6-dinitroanisole. The method demonstrates performance characteristics that are comparable, and in some aspects such as precision and throughput, superior to a traditional GC-MS method.
Recommendation: The novel HPLC-DAD method is highly recommended for routine quality control analysis due to its robustness, speed, and excellent quantitative performance. The comparative GC-MS method remains a valuable tool for applications requiring ultimate sensitivity or for confirmatory testing where analyte identification is paramount. The choice between methods should be guided by the specific analytical target profile (ATP) and the laboratory's operational needs.[3]
References
ProPharma. (2024). Highlights from FDA's Analytical Test Method Validation Guidance.
Scribd. FDA Guidelines for Analytical Method Validation.
U.S. Food and Drug Administration. (1996). Guidance for Industry: Q2B Validation of Analytical Procedures: Methodology.
U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics.
International Council for Harmonisation. Quality Guidelines.
Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation.
U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1).
Therapeutic Goods Administration (TGA). ICH Topic Q 2 (R1) - Validation of analytical procedures: text and methodology.
Journal of Chromatography A. Gas chromatographic and mass spectrometric determination of nitroaromatics in water.
MDPI. (2021). A Toolbox for the Determination of Nitroaromatic Explosives in Marine Water, Sediment, and Biota Samples on Femtogram Levels by GC-MS/MS.
Agilent Technologies. GC Analysis of Nitroaromatics and Explosives Using the Agilent 255 Dual Plasma NCD.
Defense Technical Information Center. Determination of Nitroaromatic, Nitramine, and Nitrate Ester Explosives in Water Using SPE and GC-ECD.
Shimadzu. (2016). Determination of Nitro Polycyclic aromatic hydrocarbons in PM2.5 using GC-MS/MS.
BenchChem. (2025). A Comparative Guide to the Cross-Validation of Analytical Methods for 2-tert-Butyl-4-hydroxyanisole.
IVT Network. Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry.
MDPI. (2022). Development and Validation of an HPLC-FLD Method for the Determination of NDMA and NDEA Nitrosamines in Lisinopril Using Pre-Column Denitrosation and Derivatization Procedure.
European Pharmaceutical Review. (2025). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis.
BenchChem. (2025). A Comparative Guide to HPLC-Based Purity Validation of Acetophenone 2,4-Dinitrophenylhydrazone.
Defense Technical Information Center. (2014). A Rapid Spectrophotometric Screening Method for 2,4-dinitroanisole in Laboratory Water.
OIV. (2000). Validation protocol of analytical methods.
MDPI. (2021). Development, Optimization and Validation of a Sustainable and Quantifiable Methodology for the Determination of 2,4,6-Trichloroanisole, 2,3,4,6-Tetrachloroanisole, 2,4,6-Tribromoanisole, Pentachloroanisole, 2-Methylisoborneole and Geosmin in Air.
Molecules. (2022). Development and Validation of HPLC-DAD Method for Simultaneous Determination of Seven Food Additives and Caffeine in Powdered Drinks.
BenchChem. (2025). A Comparative Guide to the Analysis of 2,4-Di-tert-butylphenol and 2,4,6-Tri-tert-butylphenol in Food Samples.
ResearchGate. (2026). Development and Validation of an HPLC Method for Simultaneous Determination of Nine Active Components in 'Da-Chai-Hu-Tang'.
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Toxicologists, Assay Developers, and Drug Safety Scientists
Content Focus: Comparative performance profiling, mechanistic causality, and validated assay methodologies.
Executive Summary
2-tert-Butyl-4,6-dinitroanisole, commonly known as Musk Ambrette , is a synthetic nitroaromatic compound historically utilized as a fragrance fixative. Due to mounting evidence of neurotoxicity, phototoxicity, and endocrine disruption, its use has been heavily restricted by global regulatory bodies. However, its persistence in legacy products and environmental samples makes it a critical reference compound in modern predictive toxicology.
This guide objectively evaluates the performance of Musk Ambrette across three critical toxicological domains—phototoxicity, endocrine disruption, and developmental toxicity—comparing its assay behavior against alternative synthetic musks (e.g., Musk Ketone, Musk Xylene) to provide a comprehensive reference for safety pharmacologists.
Phototoxicity & Photoallergenicity: In Vitro Profiling
Nitro musks are highly lipophilic and readily absorb UV radiation, making them prime candidates for phototoxic evaluation. When exposed to UVA (320–400 nm), the nitro groups of Musk Ambrette undergo photochemical excitation, generating reactive oxygen species (ROS) and forming hapten-protein complexes that trigger photoallergic dermatitis [1].
Comparative Assay Performance
In standardized in vitro models, Musk Ambrette demonstrates a uniquely aggressive phototoxic profile compared to its structural analogs. In the Red Blood Cell (RBC) Photohemolysis Assay , Musk Ambrette induces severe membrane lipid peroxidation and subsequent hemoglobin release under UVA irradiation, a reaction not observed with Musk Tibetene or Musk Moskene [2].
Furthermore, in the OECD TG 432 Balb/c 3T3 Neutral Red Uptake (NRU) Assay , Musk Ambrette acts as a robust positive reference for phototoxicity, yielding a high Photo-Irritancy Factor (PIF) [3].
Table 1: Comparative Phototoxicity Profiles of Synthetic Musks
Compound
3T3 NRU Assay (OECD TG 432)
RBC Photohemolysis Assay
Clinical Phenotype
Musk Ambrette
Positive (High PIF)
Positive (Membrane Lysis)
Strong Photoallergen
Musk Ketone
Weak Positive
Negative
Weak Phototoxin
Musk Xylene
Negative
Negative
Weak Contact Sensitizer
Musk Tibetene
Negative
Negative
Non-phototoxic
Endocrine Disruption: GPCR Activation Assays
Historically, synthetic musks were evaluated primarily for estrogenic activity via E-Screen assays, where compounds like Musk Xylene showed weak estrogen receptor (ER) binding [4]. However, groundbreaking high-throughput screening data published in 2024 revealed a novel, highly specific endocrine-disrupting mechanism for Musk Ambrette.
The KISS1R Activation Pathway
Using the Tox21 10,000-compound library, researchers identified Musk Ambrette as a potent agonist of the Kisspeptin Receptor (KISS1R) [5]. Molecular docking confirms that Musk Ambrette specifically interacts with the His309, Gln122, and Gln123 residues of KISS1R [6]. This binding triggers an intracellular calcium flux and phosphorylates extracellularly regulated kinase (p-ERK), ultimately upregulating GnRH1 gene expression and driving premature puberty.
Fig 1. Mechanism of Musk Ambrette-induced endocrine disruption via KISS1R activation.
To bridge the gap between in vitro receptor activation and whole-organism toxicity, the transgenic Tg(fli1a:EGFP)y1 zebrafish model is utilized. This assay evaluates target organ toxicity during early life stages.
When zebrafish embryos are exposed to Musk Ambrette via direct soaking, the compound exhibits an LC50 of 76.4 µg/mL [7]. More critically, sub-lethal concentrations (10 µg/mL at 48 hours post-fertilization) induce severe cardiovascular morphological changes, including pericardial edema, vessel permeability variations, and the complete disappearance of the caudal vein plexus[7]. This confirms that Musk Ambrette acts as a potent vascular developmental toxin, a phenotype not broadly shared by macrocyclic musk alternatives.
Validated Experimental Methodologies
To ensure scientific integrity, the following protocols are designed as self-validating systems . They incorporate internal controls that isolate the specific mechanistic variable being tested, preventing false positives caused by baseline cytotoxicity or non-specific receptor binding.
Causality Rationale: Balb/c 3T3 fibroblasts are chosen because they lack robust endogenous metabolic enzymes that might prematurely clear the test article. Neutral Red (NR) dye acts as a self-validating viability marker; it requires active, ATP-dependent proton pumps to maintain an acidic lysosomal environment. If UVA irradiation of Musk Ambrette generates ROS that destabilizes the lysosomal membrane, the cells instantly lose their ability to retain the dye.
Step-by-Step Workflow:
Cell Seeding: Seed Balb/c 3T3 cells at
cells/well in two identical 96-well plates. Incubate for 24 hours at 37°C, 5% CO2.
Dosing: Apply Musk Ambrette in a 9-point concentration gradient (e.g., 0.1 to 100 µg/mL) using Earle's Balanced Salt Solution (EBSS) to prevent UV absorption by phenol red.
Irradiation (The Split):
Expose Plate 1 to 5 J/cm² of UVA light (approx. 50 minutes).
Keep Plate 2 in the dark for the exact same duration (Dark Control).
Dye Incubation: Wash cells, add Neutral Red medium (50 µg/mL), and incubate for 3 hours.
Extraction & Readout: Wash with PBS, extract dye using an ethanol/acetic acid solution, and measure absorbance at 540 nm.
Data Analysis: Calculate the IC50 for both plates. A Photo-Irritancy Factor (PIF = IC50[-UVA] / IC50[+UVA]) > 5 definitively classifies the compound as phototoxic.
Fig 2. Step-by-step workflow of the self-validating 3T3 NRU Phototoxicity Assay.
Protocol 2: High-Throughput Calcium Flux Assay for KISS1R Activation
Causality Rationale: KISS1R is a Gq/11-coupled receptor. Agonist binding activates phospholipase C (PLC), generating inositol triphosphate (IP3), which triggers the rapid release of calcium ions from the endoplasmic reticulum. By using a fluorescent calcium indicator (e.g., Fluo-4 AM), we can measure this transient spike in real-time. The assay is self-validating by comparing the signal in KISS1R-overexpressing cells against wild-type (receptor-null) cells, ensuring the calcium flux is receptor-mediated and not a non-specific membrane leak.
Step-by-Step Workflow:
Cell Preparation: Plate human hypothalamic cells overexpressing KISS1R (and a parallel plate of wild-type control cells) in 384-well black, clear-bottom plates.
Dye Loading: Incubate cells with Fluo-4 AM calcium-sensitive dye for 1 hour at 37°C.
Baseline Measurement: Read baseline fluorescence (Ex 488 nm / Em 525 nm) using a Functional Drug Screening System (FDSS) or FLIPR for 10 seconds.
Compound Addition: Automatically inject Musk Ambrette (10 µM screening dose) into the wells.
Kinetic Readout: Continuously monitor fluorescence for 3 minutes to capture the transient peak of intracellular calcium release.
Validation: A positive hit is confirmed if the fluorescence peak in KISS1R cells is significantly higher than the vehicle control, while the wild-type cells show no response.
References
Shaw, N., et al. (2024). Exposure to cholinergic compounds, personal care products may lead to early puberty. Healio / Endocrinology. Available at:[Link]
Chemical Exposure May Lead to Early Puberty in Girls. (2024). Neuroscience News. Available at:[Link]
Sugiyama, M., et al. (1994). In Vitro Assays to Predict Phototoxicity of Chemicals: (I) Red Blood Cell Hemolysis Assay. Japanese Society for Alternatives to Animal Experiments (JSAAE). Available at:[Link]
Wang, Y., et al. (2018). A Novel Zebrafish (Danio rerio) Assay for Assessing Musk Ambrette-Induced Toxicity. PubMed / NIH. Available at:[Link]
Ford, R. A., et al. (1990). Phototoxicity, photoallergy, and contact sensitization of nitro musk perfume raw materials. PubMed / NIH. Available at:[Link]
Kim, S., et al. (2024). PhotoChem Reference Chemical Database for the Development of New Alternative Photosafety Test Methods. MDPI Cosmetics. Available at:[Link]
Bitsch, N., et al. (2002). Estrogenic Activity of Musk Fragrances Detected by the E-Screen Assay Using Human MCF-7 Cells. ResearchGate. Available at:[Link]
detailed characterization of 2-tert-Butyl-4,6-dinitroanisole derivatives
Comprehensive Characterization and Toxicological Profiling of 2-tert-Butyl-4,6-dinitroanisole (Musk Ambrette) and Its Modern Alternatives Executive Summary For decades, 2-tert-Butyl-4,6-dinitroanisole, commonly known as...
Author: BenchChem Technical Support Team. Date: March 2026
Comprehensive Characterization and Toxicological Profiling of 2-tert-Butyl-4,6-dinitroanisole (Musk Ambrette) and Its Modern Alternatives
Executive Summary
For decades, 2-tert-Butyl-4,6-dinitroanisole, commonly known as Musk Ambrette, served as a benchmark synthetic nitro-musk in fragrance and topical formulations. However, severe neurotoxic and phototoxic liabilities led to its global regulatory phase-out[1][2]. For drug development professionals and toxicologists, Musk Ambrette now serves as a critical reference compound for evaluating the safety profiles of novel aromatic and lipophilic drug scaffolds. This guide provides an objective, data-driven comparison between Musk Ambrette and its modern, safer alternatives—specifically macrocyclic musks (e.g., Ambrettolide), alicyclic musks (e.g., Helvetolide), and engineered complex mixtures (e.g., Nitrolide)—while detailing the self-validating experimental protocols used to characterize their toxicological profiles.
Structural and Physicochemical Comparison
The transition away from nitro-aromatics was driven by the inherent instability of the nitro groups under ultraviolet (UV) irradiation and their propensity to cross the blood-brain barrier, causing central nervous system (CNS) demyelination[1][3]. Modern alternatives rely on macrocyclic or alicyclic structures that provide similar olfactory and binding receptor affinities (e.g., OR5AN1 and OR1A1) without the reactive liabilities[2].
Table 1: Physicochemical and Toxicological Comparison of Musk Derivatives
Data synthesized from comparative toxicological profiling and structural activity relationship (SAR) studies[1][4][5].
Mechanistic Toxicology: Why Musk Ambrette Fails
Understanding the failure mechanisms of Musk Ambrette is crucial for designing high-throughput screening (HTS) assays for new lipophilic candidates.
Photoallergenicity: Unlike simple phototoxins, Musk Ambrette acts as a potent photoallergen. Under UVA irradiation (320–400 nm), the compound undergoes photochemical degradation, specifically the reduction of its nitro groups to reactive nitroso and amine derivatives[6]. These reactive intermediates act as haptens, covalently binding to epidermal proteins. This hapten-protein complex is presented to immunocompetent cells, triggering a delayed T-cell-mediated hypersensitivity reaction (photoallergic contact dermatitis)[7][8].
Neurotoxicity: Due to its high lipophilicity, Musk Ambrette bioaccumulates in adipose tissue and the CNS. In vivo models demonstrate that chronic exposure leads to the degeneration of myelin sheaths, manifesting clinically as hindlimb weakness and severe neuropathology[1][3].
Caption: Mechanism of Musk Ambrette photoallergic contact dermatitis via UVA photochemical degradation.
Experimental Methodologies for Toxicity Screening
To objectively compare Musk Ambrette against alternatives like Ambrettolide or Nitrolide, researchers employ rigorous, self-validating in vitro and in vivo assays. The following protocols detail the standard methodologies used to quantify these toxicological endpoints.
Protocol A: In Vivo Angiogenesis and Acute Toxicity Assay (Zebrafish Model)
Zebrafish (Danio rerio) are utilized because their optical transparency during early development allows for real-time, non-invasive visualization of vascular and neurological toxicity[9].
Rationale: Musk ambrette induces severe cardiovascular morphological changes and the disappearance of the caudal vein plexus[9].
Self-Validating System: The inclusion of a vehicle control (0.1% DMSO) and a known anti-angiogenic positive control (e.g., PTK787) ensures the baseline vascular development is normal and the assay is sensitive to disruption.
Step-by-Step Methodology:
Strain Selection: Utilize transgenic Tg(fli1a:EGFP)y1 zebrafish embryos, which express Enhanced Green Fluorescent Protein (EGFP) specifically in endothelial cells, allowing direct visualization of blood vessel formation[9].
Exposure: Transfer healthy embryos at 6 hours post-fertilization (hpf) into 24-well plates (10 embryos/well).
Dosing: Expose embryos to varying concentrations of the test compound (e.g., Musk Ambrette at 10, 25, 50, and 100 µg/mL; Ambrettolide at equivalent doses) via direct soaking in the culture medium[9].
Incubation: Incubate at 28.5°C under a 14h light/10h dark cycle until 72 hpf.
Imaging & Quantification: At 48 and 72 hpf, anesthetize embryos with 0.016% tricaine. Mount in methylcellulose and image using a fluorescence microscope. Quantify the length and integrity of the intersegmental vessels (ISVs) and the caudal vein plexus.
Data Analysis: Calculate the LC50. (Historical data establishes the LC50 of Musk Ambrette at 76.4 µg/mL[9]).
Protocol B: In Vitro 3T3 NRU Phototoxicity Test (OECD TG 432)
This assay measures the reduction in cell viability following exposure to a chemical in the presence and absence of UVA light.
Rationale: Neutral Red is a weak cationic dye that readily penetrates cell membranes and accumulates intracellularly in lysosomes. Phototoxic damage alters the cell surface and lysosomal membranes, preventing dye retention.
Self-Validating System: The assay is only considered valid if the positive control (Chlorpromazine) yields a Photo Irritation Factor (PIF) > 6.0, proving the UVA dose was sufficient to trigger a known phototoxic reaction.
Step-by-Step Methodology:
Cell Seeding: Seed Balb/c 3T3 fibroblasts into two 96-well plates at a density of 1 × 10⁴ cells/well. Incubate for 24 hours at 37°C, 5% CO₂.
Compound Treatment: Treat cells with 8 concentrations of the test compound (ranging from 0.1 to 100 µg/mL) in Earle's Balanced Salt Solution (EBSS). Incubate for 1 hour in the dark.
Irradiation: Expose one plate to 5 J/cm² of UVA light (320–400 nm). Keep the second plate in the dark for the exact same duration.
Recovery: Wash cells and replace with standard culture medium. Incubate for 24 hours.
Neutral Red Uptake: Add Neutral Red medium (50 µg/mL) and incubate for 3 hours. Wash cells, extract the dye using an ethanol/acetic acid solution, and measure absorbance at 540 nm.
Calculation: Determine the IC50 for both irradiated (+UVA) and non-irradiated (-UVA) plates. Calculate the PIF = IC50 (-UVA) / IC50 (+UVA). A PIF > 5 indicates a probable phototoxic hazard.
High-Throughput Screening (HTS) Workflow for Novel Derivatives
When developing new drug scaffolds or synthetic alternatives to banned nitro-aromatics, a structured HTS pipeline is required to rapidly eliminate compounds with phototoxic or neurotoxic liabilities before they reach advanced preclinical stages.
The characterization of 2-tert-Butyl-4,6-dinitroanisole (Musk Ambrette) provides a textbook example of how structural liabilities—specifically UV-reactive nitro groups and high lipophilicity—translate into severe physiological toxicity[1][6]. By leveraging modern macrocyclic (Ambrettolide) and alicyclic (Helvetolide) architectures, or meticulously engineered complex mixtures like Nitrolide[4][5], researchers can achieve the desired receptor binding affinities without the associated photoallergic or neurotoxic risks. The integration of robust, self-validating assays, such as the Tg(fli1a:EGFP)y1 zebrafish model[9] and the 3T3 NRU test, remains non-negotiable for the objective validation of these next-generation derivatives.
References
1.[4] "musk ambrette replacer - Perflavory" - perflavory.com - 4
2.[9] "A Novel Zebrafish (Danio rerio) Assay for Assessing Musk Ambrette-Induced Toxicity" - nih.gov - 9
3.[10] "Synthetic Nitro Musk Compounds, Base Nitrolide - BMV Fragrances" - bmvfragrances.com - 10
4.[5] "White Musks in Perfumery: From Clean Note to Sensuality" - delacourte.com - 5
5.[7] "Assay of contact photosensitivity to musk ambrette in guinea pigs - PubMed" - nih.gov - 7
6.[1] "Buy Musk ambrette | 83-66-9 - Smolecule" - smolecule.com - 1
7.[6] "Spectroscopic Identification of Musk Ambrette as a VOC and Phototoxicity Marker in Aircraft Cabin Materials" - researchgate.net -6
8.[3] "Dermal absorption and disposition of musk ambrette, musk ketone and musk xylene in human subjects" - researchgate.net - 3
9.[8] "Phototoxicity and photoallergy – A brief review on pathogenesis, recent advances, and approach to a patient with photosensitivity" - skinallergyjournal.com - 8
10.[2] "Molecular mechanism of activation of human musk receptors OR5AN1 and OR1A1 by (R)-muscone and diverse other musk-smelling compounds" - pnas.org -2
11.[11] "Musk Ambrette to Ambrettolide Substitution Guide" - olfactiveaesthetics.com - 11
12.[12] "Neurotoxicity of fragrance compounds: A review : Environmental ..." - ovid.com - 12
A Multi-faceted Spectroscopic Approach to Confirming the Structure of 2-tert-Butyl-4,6-dinitroanisole
Introduction: The Imperative of Unambiguous Structural Elucidation In the realm of chemical synthesis, particularly within drug development and materials science, the aphorism "you are what you make" holds profound signi...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Imperative of Unambiguous Structural Elucidation
In the realm of chemical synthesis, particularly within drug development and materials science, the aphorism "you are what you make" holds profound significance. The synthesis of a novel molecule is merely the first step; the crucial, non-negotiable subsequent phase is the rigorous and unequivocal confirmation of its chemical structure. An erroneous structural assignment can lead to misinterpreted biological data, flawed structure-activity relationships (SAR), and the costly invalidation of entire research programs.
This guide provides a comprehensive, field-proven framework for confirming the structure of a newly synthesized batch of 2-tert-Butyl-4,6-dinitroanisole (C₁₁H₁₄N₂O₅, Molar Mass: ~254.24 g/mol ). This molecule, with its distinct arrangement of a tert-butyl group, a methoxy group, and two nitro groups on an aromatic ring, presents a perfect case study for demonstrating the power of an orthogonal, multi-technique analytical approach.[1][2] We will move beyond a simple checklist of techniques to explain the causality behind our experimental choices, demonstrating how Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) Spectroscopy work in concert to create a self-validating system of structural proof.
The Orthogonal Analytical Strategy: A Foundation of Trust
Relying on a single analytical technique is a precarious strategy. Each method interrogates a molecule from a different perspective, and their collective data provide a synergistic and robust confirmation that is far greater than the sum of its parts. NMR provides the detailed atomic-level connectivity—the molecular "skeleton." Mass Spectrometry confirms the overall mass and offers clues to the molecule's stability and fragmentation patterns. FTIR acts as a rapid functional group "census," confirming the presence of key chemical bonds. By integrating these disparate datasets, we build a logical construct that systematically eliminates isomeric possibilities and converges on a single, correct structure.
Caption: High-level experimental workflow for structural confirmation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of Connectivity
Expertise & Rationale: NMR is the cornerstone of small molecule structural elucidation. It provides unparalleled detail about the chemical environment and connectivity of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms. For 2-tert-Butyl-4,6-dinitroanisole, ¹H NMR will confirm the number and relative positions of protons on the aromatic ring, as well as the presence of the tert-butyl and methoxy groups. ¹³C NMR will complement this by identifying all unique carbon environments.
Experimental Protocol (¹H and ¹³C NMR)
Sample Preparation: Dissolve approximately 5-10 mg of the purified, dry synthesized compound in ~0.7 mL of deuterated chloroform (CDCl₃). Ensure the solvent contains a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
Instrumentation: Acquire spectra on a 400 MHz (or higher) NMR spectrometer.[3]
¹H NMR Acquisition: Obtain a standard proton spectrum with 16-32 scans. Process the data with a line broadening of 0.3 Hz.
¹³C NMR Acquisition: Obtain a proton-decoupled carbon spectrum. A sufficient number of scans (e.g., 1024 or more) may be required to achieve an adequate signal-to-noise ratio.
Expected Data & Interpretation
The predicted structure of 2-tert-Butyl-4,6-dinitroanisole has several key features that will manifest in the NMR spectra. The strong electron-withdrawing nature of the two nitro groups will significantly deshield the nearby aromatic protons, shifting their signals downfield.[4]
Table 1: Predicted ¹H and ¹³C NMR Data for 2-tert-Butyl-4,6-dinitroanisole in CDCl₃
Assignment
¹H NMR (Predicted)
¹³C NMR (Predicted)
δ (ppm)
Multiplicity
Ar-H (Position 3)
~8.6
d, J ≈ 2.5 Hz
Ar-H (Position 5)
~8.1
d, J ≈ 2.5 Hz
-OCH₃
~4.0
s
-C(CH₃)₃
~1.4
s
Ar-C (Quaternary)
-
-
-
-
-
-
-
-
Note: Predicted chemical shifts are based on known data for similar compounds like 2,4-dinitroanisole and substituent effects.[5][6]
Trustworthiness through Comparison:
Aromatic Region: The presence of two distinct aromatic signals, both appearing as doublets with a small meta-coupling constant (J ≈ 2.5 Hz), is critical. This pattern confirms a 1,2,3,5-tetrasubstituted benzene ring. An alternative isomer, such as 3-tert-Butyl-4,6-dinitroanisole, would produce two aromatic signals that are ortho-coupled (J ≈ 8-9 Hz), a clear and easily distinguishable difference.
Aliphatic Region: The two sharp singlets integrating to 3 and 9 protons, respectively, are definitive evidence for the methoxy and tert-butyl groups. The absence of any splitting in these signals confirms there are no adjacent protons.
Mass Spectrometry (MS): The Molecular Weight and Fragmentation Fingerprint
Expertise & Rationale: Mass spectrometry provides two vital pieces of information: the precise molecular weight of the compound, which validates its elemental formula, and a fragmentation pattern that serves as a structural fingerprint.[7] For nitroaromatic compounds, electron impact (EI) ionization is effective and often yields characteristic fragmentation pathways.[8][9]
Experimental Protocol (GC-MS)
Sample Preparation: Prepare a dilute solution (~100 µg/mL) of the synthesized compound in a volatile solvent like dichloromethane or ethyl acetate.
Instrumentation: Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an EI source (70 eV).
GC Separation: Inject 1 µL of the sample. Use a standard non-polar column (e.g., DB-5ms) with a temperature program (e.g., ramp from 100°C to 280°C at 15°C/min) to ensure the compound elutes as a single, pure peak.
MS Acquisition: Acquire mass spectra across a range of m/z 40-300.
Expected Data & Interpretation
The mass spectrum will provide the molecular ion peak and several key fragment ions resulting from the cleavage of the weakest bonds.
Table 2: Predicted Mass Spectrometry Data (EI) for 2-tert-Butyl-4,6-dinitroanisole
m/z (Predicted)
Assignment
Plausible Neutral Loss
254
[M]⁺
Molecular Ion
239
[M - CH₃]⁺
Loss of a methyl radical
208
[M - NO₂]⁺
Loss of a nitro group
198
[M - C₄H₈]⁺
McLafferty-type rearrangement/loss of isobutylene
193
[M - NO₂ - CH₃]⁺
Sequential loss of nitro and methyl groups
57
[C₄H₉]⁺
tert-Butyl cation
Note: Fragmentation of nitroaromatic compounds can be complex and may involve losses of O, NO, and ring rearrangements.[9][10]
Trustworthiness through Comparison:
Molecular Ion ([M]⁺): The observation of a peak at m/z 254 is the strongest evidence for the correct molecular formula (C₁₁H₁₄N₂O₅). High-resolution mass spectrometry (HRMS) could further confirm this by providing a mass accurate to within a few parts per million.
Key Fragments: The prominent peak at m/z 239 ([M-15]⁺) is characteristic of a structure containing methyl groups, but its stability is enhanced by the tert-butyl group. The peak at m/z 57 is a hallmark of a tert-butyl substituent. The loss of a nitro group (46 Da) to give a peak at m/z 208 is also highly diagnostic for this class of compounds.[9]
Fourier-Transform Infrared (FTIR) Spectroscopy: The Functional Group Census
Expertise & Rationale: FTIR is a rapid and powerful technique for identifying the functional groups present in a molecule.[11] The energy absorbed by a molecule at specific infrared frequencies corresponds to the vibrations of its chemical bonds (stretching, bending). For our target molecule, FTIR will provide definitive evidence for the nitro groups, the aromatic ring, the C-O ether linkage, and the aliphatic C-H bonds of the substituents.
Experimental Protocol (Attenuated Total Reflectance - ATR)
Sample Preparation: Place a small amount (a few milligrams) of the dry, solid sample directly onto the crystal of an ATR-FTIR spectrometer.
Instrumentation: Acquire the spectrum over the range of 4000-600 cm⁻¹.
Data Acquisition: Co-add 16-32 scans to obtain a high-quality spectrum. A background spectrum of the clean ATR crystal should be taken first and automatically subtracted.
Expected Data & Interpretation
The IR spectrum is a composite of absorptions from the various functional groups within the molecule. The nitro group vibrations are particularly strong and characteristic.[12][13]
Table 3: Predicted FTIR Absorption Frequencies for 2-tert-Butyl-4,6-dinitroanisole
Note: The precise positions of absorption bands are influenced by the overall electronic structure of the molecule.[16][17]
Trustworthiness through Comparison:
The Nitro Signature: The two intense, sharp bands around 1530 cm⁻¹ and 1345 cm⁻¹ are the most unambiguous indicators of an aromatic nitro compound.[13] Their presence is a critical piece of confirmatory data.
The Anisole Signature: The strong C-O stretching bands, particularly the asymmetric stretch around 1260 cm⁻¹, confirm the presence of the aryl-alkyl ether (anisole) moiety.
The Substituent Signature: The C-H stretching bands just below 3000 cm⁻¹ confirm the aliphatic nature of the tert-butyl and methoxy groups, while the weaker C-H stretches above 3000 cm⁻¹ confirm the aromatic ring.[14]
Synergistic Confirmation: Integrating the Datasets
The true power of this multi-technique approach lies in the integration of all data points. No single spectrum provides the complete picture, but together, they form an unassailable argument for the structure of 2-tert-Butyl-4,6-dinitroanisole.
Caption: Logical map of spectroscopic evidence to structural features.
MS confirms the mass is 254 Da , consistent with the formula C₁₁H₁₄N₂O₅.
FTIR confirms the presence of the key functional groups : nitro, aromatic, and ether.
¹H and ¹³C NMR assemble these pieces into a single, unique structure : It shows a 1,2,3,5-tetrasubstituted ring, and confirms the specific nature and placement of the methoxy and tert-butyl groups relative to the aromatic protons.
Any alternative structure would fail at least one of these cross-validation checks. For instance, an isomer with the same mass and functional groups but a different substitution pattern would yield a markedly different NMR spectrum. This self-validating system provides the highest degree of confidence in the final structural assignment.
Conclusion
The structural confirmation of a newly synthesized compound is a methodical process of hypothesis testing. By employing an orthogonal suite of powerful spectroscopic techniques—NMR, MS, and FTIR—we can systematically gather evidence that, when integrated, provides an unambiguous and trustworthy structural assignment. This guide has outlined a robust, logic-driven workflow for 2-tert-Butyl-4,6-dinitroanisole that not only confirms its identity but also serves as a template for the rigorous characterization of other novel molecular entities.
References
D. C. G. A. Pinto, et al. (2011). Gas chromatographic and mass spectrometric determination of nitroaromatics in water. Journal of Chromatography A.
M. Saraji, et al. (2018). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. ResearchGate. Available at: [Link]
M. Galmiche, et al. (2017). Determination of nitroaromatic explosive residues in water by stir bar sorptive extraction-gas chromatography-tandem mass spectrometry. ProQuest. Available at: [Link]
University of California, Los Angeles. IR Spectroscopy Tutorial: Nitro Groups. UCLA Chemistry. Available at: [Link]
G. Aridoss, K. K. Laali. (2014). Synthesis of C13- and N15-Labeled DNAN. DTIC. Available at: [Link]
Y. Liu, et al. (2025). Measurement of Gaseous Nitrophenols and Their Precursors Using a Vocus Proton-Transfer-Reaction Time-of-Flight Mass Spectrometer (PTR-ToF-MS). ACS ES&T Air. Available at: [Link]
ResearchGate. (n.d.). 270 MHz NMR spectra of (a) 2,4-dinitroanisole, (b) PVA-DNP, and (c) PVA. ResearchGate. Available at: [Link]
J. Xin, et al. (2025). FTIR spectroscopic study of thioanisole and its two halogenated derivatives. ResearchGate. Available at: [Link]
N. V. Latypov, et al. (n.d.). N-(2-Fluoro-2,2-dinitroethyl)azoles: Novel assembly of diverse explosophoric building block. Electronic Supplementary Information. Available at: [Link]
J. Xin, et al. (2025). FTIR Spectroscopic Study of Thioanisole and its Two Halogenated Derivatives. Chinese Journal of Chemical Physics. Available at: [Link]
B. C. Smith. (2020). Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. Spectroscopy Online. Available at: [Link]
ResearchGate. (n.d.). FT-IR spectra of control and treated anisole. ResearchGate. Available at: [Link]
National Center for Biotechnology Information. 2,4-Dinitroanisole. PubChem. Available at: [Link]
G. Aridoss, K. K. Laali. (2021). Synthesis of ,-labeled 2,4-dinitroanisole (DNAN) and ,-labeled 5-nitro-2,4-dihydro-3H-1,2,4-triazol-3-one (NTO). Taylor & Francis Online. Available at: [Link]
ResearchGate. (n.d.). 1H-NMR spectra of the (a) dinitro precursor DN and (b) diamine monomer DA. ResearchGate. Available at: [Link]
J. Clark. (n.d.). Fragmentation Patterns in the Mass Spectra of Organic Compounds. Chemguide. Available at: [Link]
LibreTexts. (2022). Aromatic Compounds – Structure and Naming. Chemistry LibreTexts. Available at: [Link]
National Institute of Standards and Technology. Anisole, 2-sec-butyl-4,6-dinitro-. NIST WebBook. Available at: [Link]
OpenStax. (2023). Spectroscopy of Aromatic Compounds. Organic Chemistry. Available at: [Link]
Unknown Author. (n.d.). Infrared (IR) Spectroscopy. Available at: [Link]
G. Aridoss, K. K. Laali. (2001). Unusual MS fragmentation patterns of 2,4-dinitrophenylhydrazine and its propanone derivative. ResearchGate. Available at: [Link]
SpectraBase. (n.d.). 2-Chloro-4,6-dinitro-aniline - Optional[13C NMR] - Chemical Shifts. Available at: [Link]
LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available at: [Link]
An authoritative guide to the safe handling, spill management, and proper disposal of 2-tert-Butyl-4,6-dinitroanisole (commonly known as Musk Ambrette). This document is designed for researchers, laboratory managers, and...
Author: BenchChem Technical Support Team. Date: March 2026
An authoritative guide to the safe handling, spill management, and proper disposal of 2-tert-Butyl-4,6-dinitroanisole (commonly known as Musk Ambrette). This document is designed for researchers, laboratory managers, and environmental health and safety (EHS) professionals to ensure compliance with stringent chemical safety protocols.
Physicochemical Profile and Hazard Rationale
2-tert-Butyl-4,6-dinitro-5-methylanisole (CAS: 83-66-9) is a synthetic nitro-musk compound historically used in fragrances but now heavily restricted or banned in many regions due to its phototoxic and neurotoxic properties[1]. From a disposal and handling perspective, the presence of two nitro groups on the aromatic ring dictates strict combustion and segregation protocols to prevent the release of toxic nitrogen oxides (
Requires strict ingestion and dermal contact prevention.
Waste Segregation and Disposal Workflow
The disposal of nitroaromatic compounds must never be relegated to standard municipal waste or standard aqueous drain disposal[6]. The self-validating protocol for this compound relies on either licensed third-party destruction or controlled, high-temperature chemical incineration.
Workflow for the segregation and disposal of 2-tert-Butyl-4,6-dinitroanisole waste streams.
Step-by-Step Operational Protocols
Protocol A: Routine Waste Disposal and Incineration
Because 2-tert-Butyl-4,6-dinitroanisole is insoluble in water and contains multiple nitro groups, its end-of-life treatment must account for both its persistence and its combustion byproducts.
Waste Segregation: Collect all solid residues, contaminated packaging, and spent reaction intermediates in a dedicated, clearly labeled, sealable hazardous waste container[3]. Do not mix with strong oxidizers or strong bases.
Solvent Mixing (For Incineration): If your facility operates an on-site chemical incinerator, the solid material should be dissolved or mixed with a highly combustible organic solvent (e.g., ethanol, toluene) to ensure complete and rapid combustion[2].
Incineration Parameters: The mixture must be burned in a chemical incinerator equipped with an afterburner and an alkaline scrubber [2].
Causality: The high temperatures of the afterburner ensure complete destruction of the aromatic ring, while the scrubber is chemically necessary to neutralize the acidic
gases generated by the dinitro groups during combustion.
Third-Party Transfer: If on-site incineration is unavailable, entrust the sealed containers to a licensed professional waste disposal service[2],[7]. Ensure the manifest clearly states the presence of a nitroaromatic compound.
Protocol B: Accidental Spill Management
Immediate containment is required to prevent environmental contamination, as the material must not enter drains or waterways[2].
PPE Deployment: Personnel must don nitrile gloves, a lab coat, splash-proof safety glasses, and, if dust is present, a full-face respirator with multi-purpose combination (US) or type ABEK (EN 14387) cartridges[2].
Containment: Stop the leak if safe to do so. Dike the area to prevent the spill from spreading into sewers or waterways[2].
Mechanical Recovery:
For Solids: Carefully sweep or shovel the solid material into a closed container, avoiding the generation of dust.
For Solutions: Cover the liquid with an inert, non-combustible absorbent material (e.g., dry lime, sand, or vermiculite)[3],[1]. Do not use combustible absorbents like sawdust.
Decontamination: Wash the spill site with water and an appropriate detergent only after all bulk material has been mechanically recovered[3]. Collect all wash water as hazardous waste; do not flush it down the drain[5].
References
Material Safety Data Sheet Musk ambrette - Indenta Chemicals. indenta.com. Available at:[Link]
Documents | PerfumersWorld. perfumersworld.com. Available at: [Link]
GroPro Corporation - Greenbook.net. greenbook.net. Available at:[Link]